Megestrol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H30O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2-dideuterio-17-hydroxy-6,10,13-trimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1/i2D3,5D2 |
InChI Key |
VXIMPSPISRVBPZ-BZOIHYCQSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C)[2H] |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Deuterium-Labeled Megestrol for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental application of deuterium-labeled megestrol. The inclusion of deuterium atoms into the megestrol molecule offers a powerful tool for researchers in drug development, particularly for pharmacokinetic and metabolic studies. Deuterium labeling can enhance the stability and alter the metabolic profile of the drug, providing a valuable internal standard for quantitative analysis.[][2][3]
Synthesis of Deuterium-Labeled Megestrol Acetate
The synthesis of deuterium-labeled megestrol acetate, specifically [2H3]-megestrol acetate, can be achieved through the oxidation of deuterium-labeled medroxyprogesterone acetate.[4] A common method involves the use of a Grignard reagent prepared from [2H3]methyl iodide for the introduction of the deuterium-labeled methyl group.
Synthetic Pathway
A feasible synthetic route for [2H3]-megestrol acetate is outlined below. This pathway starts from 6-dehydro-17α-acetoxyprogesterone and introduces the trideuteromethyl group at the C6 position.
Caption: Synthetic pathway for [2H3]-Megestrol Acetate.
Experimental Protocols
1.2.1. Synthesis of [2H3]-Medroxyprogesterone Acetate
A detailed protocol for a similar synthesis of [2H3]medroxyprogesterone acetate is described in the literature and can be adapted.[4] The key step is the reaction of an epoxide intermediate with [2H3]methyl magnesium iodide.
1.2.2. Oxidation to [2H3]-Megestrol Acetate
The conversion of [2H3]-medroxyprogesterone acetate to [2H3]-megestrol acetate is achieved through an oxidation reaction.
-
Reaction: [2H3]medroxyprogesterone acetate is treated with a suitable oxidizing agent, such as p-chloranil, in an appropriate solvent like tert-butanol.
-
Procedure: The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.[4] A typical mobile phase for steroid purification is a mixture of ethyl acetate and petroleum ether.[5][6]
Characterization
The synthesized deuterium-labeled megestrol acetate must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the labeled compound, confirming the incorporation of deuterium atoms.[7] The isotopic purity can be assessed by analyzing the relative intensities of the isotopic peaks.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR spectroscopy are crucial for structural confirmation and to pinpoint the location of the deuterium labels.[8][9][10] In the ¹H NMR spectrum, the signal corresponding to the protons at the labeled position will be absent or significantly reduced. Conversely, the ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterated position.[11]
Quantitative Data
| Parameter | Value | Reference |
| Synthesis Yield | ||
| [2H3]-Megestrol Acetate from [2H3]-Medroxyprogesterone Acetate | Not explicitly reported, but related steroid syntheses suggest moderate to good yields. | [4] |
| Isotopic Purity | >98% | [4] |
| Pharmacokinetic Parameters (unlabeled Megestrol Acetate) | ||
| Tmax (fed conditions) | 2.5 ± 1.0 h | [12] |
| Cmax (fed conditions) | 1290.4 ± 404.7 ng/mL | [12] |
| AUC0–t (fed conditions) | 16345.5 ± 4059.9 ng·h/mL | [12] |
Mechanism of Action and Signaling Pathways
Megestrol acetate exerts its effects through multiple signaling pathways, primarily by acting as an agonist for the progesterone receptor (PR) and the glucocorticoid receptor (GR).[13][14][15] Its appetite-stimulating effects are also linked to the modulation of neuropeptide Y (NPY) in the hypothalamus.[13][16]
Progesterone Receptor Signaling Pathway
Megestrol acetate binds to and activates the progesterone receptor, which then translocates to the nucleus and modulates the transcription of target genes involved in cell growth and differentiation.[17][18]
References
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 6. britannica.com [britannica.com]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. studymind.co.uk [studymind.co.uk]
- 12. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]
- 15. Megestrol acetate - Wikipedia [en.wikipedia.org]
- 16. Megestrol acetate stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Megestrol acetate drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
The Role of Megestrol-d5 in High-Precision Analytical Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Megestrol-d5 in analytical chemistry, specifically its crucial role as an internal standard in the quantitative analysis of megestrol and its prodrug, megestrol acetate. The focus is on leveraging isotope dilution mass spectrometry to achieve the highest levels of accuracy and precision in bioanalytical methods, which is paramount in pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions.
Core Concept: The Power of Isotope Dilution
In quantitative analysis, particularly when dealing with complex biological matrices like plasma or tissue, variations in sample preparation and instrument response can introduce significant errors. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. The ratio of the analyte's response to the IS's response is used for quantification, which corrects for procedural inconsistencies.
This compound is a stable isotope-labeled (SIL) version of megestrol, where five hydrogen atoms have been replaced with deuterium. This subtle change in mass makes it distinguishable by a mass spectrometer, yet it behaves nearly identically to the unlabeled megestrol during extraction, chromatography, and ionization. This near-perfect chemical and physical mimicry is the cornerstone of its utility, allowing for highly effective correction of matrix effects and other sources of variability.
The use of a SIL internal standard like this compound is considered the gold standard in quantitative mass spectrometry. It ensures that any loss of analyte during sample processing or any fluctuation in ionization efficiency in the mass spectrometer source is mirrored by the internal standard, leading to a highly stable and accurate analyte-to-IS ratio.
Representative Experimental Protocol: Quantification of Megestrol Acetate in Human Plasma using LC-MS/MS
Sample Preparation: Liquid-Liquid Extraction
-
Aliquot 100 µL of human plasma (from study samples, calibration standards, or quality controls) into a 1.5 mL polypropylene tube.
-
Add 25 µL of the internal standard working solution (this compound in methanol, e.g., at 2 µg/mL).
-
Add 20 µL of 1% formic acid and vortex mix for 1 minute.
-
Perform liquid-liquid extraction by adding 1.2 mL of methyl-tert-butyl ether (MTBE).
-
Vortex mix for 10 minutes to ensure thorough extraction.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer 1.0 mL of the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | YMC Hydrosphere C18 (50 x 2.0 mm, 3 µm) |
| Mobile Phase | 10 mM Ammonium Formate (pH 5.0) : Methanol (40:60, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Run Time | ~3 minutes |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Megestrol Acetate | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM |
| Precursor Ion (m/z) | 385.5 | 390.5 |
| Product Ion (m/z) | 267.1 | 272.1 |
| Collision Energy | 25 eV | 25 eV |
| Declustering Potential | 55 V | 55 V |
Quantitative Data from Validated Megestrol Acetate Assays
The following tables summarize typical validation parameters from published LC-MS/MS methods for megestrol acetate. The use of this compound as an internal standard is expected to yield similar or improved performance, particularly in terms of precision and accuracy, due to its superior ability to compensate for matrix effects.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Calibration Curve Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Concentration (ng/mL) | Precision (CV, %) | Accuracy (%) |
| Low (3 ng/mL) | < 15% | 85 - 115% |
| Medium (70 ng/mL) | < 15% | 85 - 115% |
| High (1600 ng/mL) | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | > 80% |
| Matrix Effect | Minimal and compensated by IS |
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship underpinning the use of a stable isotope-labeled internal standard.
Caption: Experimental workflow for the quantitative analysis of megestrol acetate.
A Technical Guide to Megestrol-d5 for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Megestrol-d5, a deuterated analog of Megestrol, for its application in pharmaceutical research. This document details available suppliers, analytical methodologies for its quantification, and explores its core mechanism of action through signaling pathway diagrams.
Sourcing this compound: A Comparative Analysis of Suppliers
For researchers requiring high-purity, isotopically labeled this compound for use as an internal standard in pharmacokinetic studies or as a tool in metabolic research, several reputable suppliers are available. A summary of key suppliers and their product specifications is provided below to facilitate informed purchasing decisions.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Price (USD) | Availability |
| Pharmaffiliates | Megestrol Acetate (D5 Major) | PA STI 058070 | High Purity | D5 Major | Inquire | In Stock |
| MedKoo Biosciences | Megestrol Acetate | 100570 | >98% | Not Specified | 250mg for $85 | Ready to ship |
| Sigma-Aldrich | Megestrol Acetate Pharmaceutical Secondary Standard | PHR1445 | Certified Reference Material | Not Specified | Inquire | In Stock |
Experimental Protocols for the Analysis of this compound
Accurate and precise quantification of this compound is critical for its application in pharmaceutical research. The following sections provide detailed protocols for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Analysis of this compound by LC-MS/MS
This protocol is adapted from a validated method for the determination of Megestrol acetate in human plasma and is suitable for the quantification of this compound with appropriate adjustments for the mass difference.[1][2][3]
Objective: To quantify the concentration of this compound in a biological matrix (e.g., plasma) using a deuterated internal standard.
Materials:
-
This compound standard
-
Internal Standard (IS): Megestrol-d8 (or other suitable deuterated analog)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Biological matrix (e.g., plasma)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solution with 50% methanol.
-
Prepare a working internal standard solution at a concentration of 100 ng/mL in 50% methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation (e.g., start at 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound: Precursor ion (Q1) > Product ion (Q3) (To be determined based on the exact mass of this compound)
-
Internal Standard: Precursor ion (Q1) > Product ion (Q3)
-
-
Optimize cone voltage and collision energy for each transition.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Structural Characterization of this compound by ¹H and ¹³C NMR Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound for structural confirmation and purity assessment.[4]
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of the deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
¹H NMR Spectroscopy:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30 or similar
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time: 2-4 seconds
-
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30 or similar
-
Number of scans: 1024 or more (due to the lower natural abundance and sensitivity of ¹³C)
-
Relaxation delay (d1): 2-5 seconds
-
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling patterns, and integration of the ¹H NMR spectrum to confirm the proton environment in the molecule.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon skeleton.
-
The absence or significant reduction of signals corresponding to the deuterated positions will confirm the isotopic labeling.
-
Mechanism of Action: Signaling Pathways of Megestrol
Megestrol, a synthetic progestin, exerts its therapeutic effects through interactions with nuclear hormone receptors, primarily the progesterone receptor (PR) and the glucocorticoid receptor (GR).[5][6][7][8] These interactions lead to the modulation of gene expression, which underlies its efficacy in treating certain cancers and appetite loss.
Megestrol and the Progesterone Receptor Signaling Pathway
Megestrol acts as an agonist for the progesterone receptor. Upon binding, it induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the Megestrol-PR complex binds to progesterone response elements (PREs) on the DNA, thereby regulating the transcription of target genes involved in cell cycle progression and apoptosis.
Caption: this compound interaction with the Progesterone Receptor pathway.
Megestrol and the Glucocorticoid Receptor Signaling Pathway
In addition to its progestogenic activity, Megestrol also exhibits glucocorticoid activity by binding to the glucocorticoid receptor.[8] This interaction follows a similar mechanism of nuclear translocation and DNA binding to glucocorticoid response elements (GREs), influencing the expression of genes involved in metabolism and inflammation. This pathway is thought to contribute to Megestrol's appetite-stimulating effects.
Caption: this compound interaction with the Glucocorticoid Receptor pathway.
Experimental Workflow for Studying this compound's Effect on Gene Expression
To investigate the downstream effects of this compound on gene expression, a typical experimental workflow would involve cell culture, treatment, RNA extraction, and gene expression analysis.
Caption: Workflow for analyzing this compound's impact on gene expression.
References
- 1. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. rsc.org [rsc.org]
- 5. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]
- 6. Megestrol acetate drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Megestrol acetate as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Megestrol acetate - Wikipedia [en.wikipedia.org]
Physical and chemical properties of Megestrol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Megestrol-d5, a deuterated analog of Megestrol. This document details available data on its physicochemical characteristics, experimental protocols for its synthesis and analysis, and insights into its biological mechanism of action.
Core Physical and Chemical Properties
This compound is a synthetic progestin and a deuterated version of Megestrol, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in pharmacokinetic studies to trace the metabolic fate of the drug.
| Property | Value | Source |
| Chemical Name | 4,6-Pregnadien-6-methyl-17α-ol-3,20-dione-2,2,21,21,21-d5 | VIVAN Life Sciences[1] |
| Molecular Formula | C₂₂H₂₅D₅O₃ | VIVAN Life Sciences[1] |
| Molecular Weight | 347.3 g/mol | VIVAN Life Sciences[1] |
| Appearance | White to off-white solid powder (inferred from Megestrol Acetate) | MedKoo Biosciences[2] |
| Melting Point | Not explicitly reported for this compound. The melting point of unlabeled Megestrol Acetate is 213-220 °C. It is anticipated that the melting point of this compound would be very similar. | Toronto Research Chemicals, PubChem[3][4] |
| Boiling Point | Not reported. Steroids typically decompose at high temperatures. | N/A |
| Solubility | Not explicitly reported for this compound. Unlabeled Megestrol Acetate is practically insoluble in water, with a solubility of 2 µg/mL at 37 °C. It is soluble in chloroform and slightly soluble in methanol. | PubChem, ChemicalBook[4][5] |
| Storage | 2-8°C in a refrigerator is recommended for the acetate form. | Pharmaffiliates[6] |
Experimental Protocols
Synthesis of Megestrol-d3
A common method for the synthesis of deuterated Megestrol involves the use of a deuterated precursor. The following is a general protocol based on the synthesis of [²H₃]megestrol from [²H₃]medroxyprogesterone acetate.
Starting Material: [²H₃]Medroxyprogesterone acetate
Reaction Steps:
-
Oxidation: [²H₃]Medroxyprogesterone acetate is oxidized using a suitable oxidizing agent, such as p-chloranil. This step introduces a double bond in the steroid ring system to form [²H₃]megestrol acetate.
-
Deacetylation: The resulting [²H₃]megestrol acetate is then deacetylated to yield [²H₃]megestrol. This is typically achieved by hydrolysis under basic conditions, for example, using sodium methoxide in methanol.
-
Purification: The final product, [²H₃]megestrol, is purified using techniques such as silica gel chromatography and crystallization to obtain the pure compound.
A detailed, step-by-step protocol would require access to the full experimental procedures from relevant synthetic chemistry literature, which is not publicly available in the search results.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the analysis of Megestrol Acetate, which can be adapted for this compound.
| Parameter | Value |
| Column | Primesil C18 (150mm x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile: Water (65:35 v/v) |
| Elution Mode | Isocratic |
| Detection | UV at 280 nm |
| Sample Preparation | Residues extracted from surfaces using a swab and ultrasonication in a suitable solvent. |
This method was developed for residue analysis and demonstrated good linearity, precision, and recovery for Megestrol Acetate. For quantitative analysis of this compound in biological matrices, a mass spectrometric detector would be necessary.
Analytical Methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of Megestrol and its deuterated analogs in complex matrices like plasma.
| Parameter | Value |
| Chromatography | Reversed-phase HPLC |
| Column | Hanbon lichrospher column |
| Mobile Phase | Methanol and water containing 0.1% formic acid and 20 mmol/L ammonium acetate (5:1, v/v) |
| Ionization | Positive ion electrospray ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | For unlabeled Megestrol: m/z 385.5 → 325.4 |
| Internal Standard | A suitable deuterated analog, such as this compound itself, or a structurally similar compound like medrysone (m/z 387.5 → 327.4). |
| Sample Preparation | Liquid-liquid extraction of plasma samples. |
This method is suitable for bioequivalence and pharmacokinetic studies.
Biological Mechanism of Action
This compound is expected to have the same mechanism of action as unlabeled Megestrol. Megestrol is a synthetic progestin that primarily acts as an agonist for the progesterone receptor (PR). It also exhibits some affinity for the glucocorticoid receptor (GR). Its biological effects are mediated through the regulation of gene expression following receptor binding.
Progesterone Receptor Signaling Pathway
Appetite Stimulation Pathway
The appetite-stimulating effects of Megestrol are not fully elucidated but are thought to involve the modulation of neuropeptides and cytokines.
References
- 1. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
A Technical Guide to the Stability and Storage of Megestrol-d5
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and recommended storage conditions for Megestrol-d5, a deuterated analog of Megestrol. As a critical internal standard for bioanalytical studies and other quantitative applications, ensuring the integrity of this compound is paramount for generating accurate and reproducible data. This document outlines the factors affecting its stability, protocols for stability assessment, and best practices for storage and handling.
Stability Profile and Storage Conditions
This compound, being a stable-isotope labeled version of Megestrol Acetate, is expected to share a very similar chemical stability profile with the parent compound. The primary factors influencing its stability are temperature, light, and exposure to incompatible chemical agents.[1]
Recommended Storage
The optimal storage conditions for this compound are crucial for maintaining its purity and integrity over time. While shipping may occur at ambient temperatures, long-term storage recommendations are more stringent.[2][3] Data from various suppliers and safety data sheets for the parent compound suggest the following conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Recommended Temperature | Additional Precautions |
| Solid (Neat) | 2-8°C (Refrigerator)[4] | Store in a tightly sealed, light-resistant container.[1] Avoid exposure to heat and incompatible materials like strong oxidizers.[1] |
| In Solution | -20°C for long-term storage (≤ 2 years)[5] | Prepare solutions in appropriate solvents (e.g., DMSO, Ethanol). Use tightly sealed vials to prevent solvent evaporation and contamination. |
Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific storage recommendations.
Factors Influencing Degradation
Several environmental factors can compromise the stability of Megestrol and its deuterated analogs:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[6] The parent compound, Megestrol Acetate, is known to be sensitive to heat.[1]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation. It is recommended to store the compound in light-resistant containers.[1]
-
Hydrolysis: As a progestin with ester and ketone functionalities, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The presence of oxidizing agents can lead to degradation.[1] Studies on similar progestins have shown that oxidative conditions can generate impurities.[7][8]
Stability Testing and Forced Degradation
To ensure the reliability of analytical methods, stability-indicating assays must be developed. This process involves forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to produce potential degradants.[9] These studies help identify degradation pathways and confirm that the analytical method can separate the intact analyte from any impurities.[10][11]
Table 2: Typical Conditions for a Forced Degradation Study
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl; Room temperature or heated (e.g., 60-80°C) for several hours. | To identify acid-labile bonds and potential hydrolytic degradation products. |
| Base Hydrolysis | 0.1 M to 1 M NaOH; Room temperature or heated (e.g., 60-80°C) for several hours. | To identify base-labile bonds (e.g., esters) and potential hydrolytic degradation products. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature for up to 24 hours. | To assess susceptibility to oxidation and identify oxidative degradation products. |
| Thermal Degradation | Solid powder or solution heated in an oven (e.g., 60-105°C) for a specified period. | To evaluate the intrinsic thermal stability of the molecule.[7] |
| Photostability | Expose solution or solid to a controlled light source (e.g., UV/Vis light) as per ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours). | To determine if the molecule is light-sensitive and identify photolytic degradation products. |
Experimental Protocols
The following sections provide detailed methodologies for assessing the stability of this compound, based on established international guidelines.[12][13][14]
General Protocol for Long-Term Stability Testing
This protocol is adapted from ICH guidelines for establishing the shelf-life of a reference standard.
-
Batch Selection: Use at least one representative batch of this compound for the study.
-
Container System: Store the material in a container that is identical to the proposed long-term storage container (e.g., amber glass vial with a PTFE-lined cap).
-
Storage Conditions: Place samples in calibrated stability chambers set to the desired long-term and accelerated conditions.
-
Long-Term: 5°C ± 3°C (Refrigerator).
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for 6 months.[6]
-
-
Testing Frequency:
-
Analytical Tests: At each time point, perform a suite of tests to monitor for changes:
-
Appearance: Visual inspection for color change or physical state.
-
Assay/Purity: Use a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the concentration and purity of this compound.
-
Degradation Products: Quantify any new impurity peaks observed in the chromatogram.
-
Protocol for a Forced Degradation Study
This protocol outlines the steps to investigate degradation pathways for this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Application:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool to room temperature and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool to room temperature and neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place approximately 5-10 mg of solid this compound powder in an oven at 105°C for 24 hours. After cooling, dissolve in a known volume of solvent for analysis.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. Prepare a control sample protected from light (wrapped in aluminum foil) and store it under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method (e.g., HPLC with a PDA or MS detector).
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify the relative peak areas of any degradation products formed.
-
Confirm peak purity using a PDA detector or mass spectrometry to ensure the method's specificity.
-
Visualized Workflow
The proper handling and stability assessment of a reference standard like this compound follows a logical workflow from receipt to final use. This process ensures that the material's integrity is maintained and documented throughout its lifecycle in the laboratory.
Caption: Experimental workflow for the handling and stability assessment of a reference standard.
This guide provides a comprehensive framework for understanding and managing the stability of this compound. By adhering to these storage conditions and implementing robust stability testing protocols, researchers can ensure the quality of their analytical standards, leading to more reliable and accurate scientific outcomes.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. gmpsop.com [gmpsop.com]
- 7. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - Simulations Plus [simulations-plus.com]
- 8. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. japsonline.com [japsonline.com]
- 13. www3.paho.org [www3.paho.org]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
An In-Depth Technical Guide to the Isotopic Labeling of Megestrol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of megestrol, a synthetic progestin widely used in the treatment of anorexia, cachexia, and certain types of cancer. The guide details the synthesis of isotopically labeled megestrol acetate, its mechanism of action, and its application in pharmacokinetic and metabolic studies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.
Introduction to Isotopic Labeling of Megestrol
Isotopic labeling is a crucial technique in drug development and metabolism research. By replacing one or more atoms of a drug molecule with their heavier, non-radioactive isotopes (such as deuterium, 2H or D; or carbon-13, 13C), researchers can trace the drug's fate in the body without altering its chemical properties. Isotopically labeled compounds, like megestrol, serve as ideal internal standards for quantitative analysis by mass spectrometry, enabling precise measurements of drug concentrations in biological samples. This is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug.
This guide focuses on the preparation and application of deuterium and carbon-13 labeled megestrol acetate.
Synthesis of Isotopically Labeled Megestrol Acetate
The synthesis of isotopically labeled megestrol acetate requires multi-step procedures, which are detailed below.
Synthesis of Deuterium-Labeled Megestrol Acetate ([²H₃]-Megestrol Acetate)
Deuterium-labeled megestrol acetate, specifically with the deuterium atoms on the 6-methyl group, is a commonly used internal standard.
Experimental Protocol:
A detailed experimental protocol for the synthesis of unlabeled megestrol acetate is outlined in the literature, which can be adapted for the synthesis of its deuterated analog. The general approach involves the use of a deuterated starting material.
-
Starting Material: 6-methylene-progesterone-4-ene-3,20-dione-17alpha-acetate.
-
Catalyst: Palladium on carbon (Pd/C).
-
Reagents: Sodium acetate, cyclohexene, and an alcohol solvent.
-
Procedure:
-
A suspension of 6-methylene-progesterone-4-ene-3,20-dione-17alpha-acetate, sodium acetate, and palladium on carbon is prepared in an alcohol solvent.
-
Cyclohexene is added to the mixture.
-
The reaction undergoes a dual-bond transposition.
-
Upon completion, a chloride aqueous solution is added to deactivate the catalyst.
-
The palladium on carbon is recovered by filtration.
-
The filtrate is concentrated under normal pressure.
-
The resulting crude product is obtained by filtration and washing.
-
The crude megestrol acetate is recrystallized from a mixed solvent of methanol and dichloromethane to yield the final product.[1][2]
-
To synthesize [²H₃]-megestrol acetate, a deuterated precursor for the 6-methyl group would be introduced in an earlier step of the overall synthesis of the starting material.
Synthesis of Carbon-13 Labeled Megestrol Acetate
The synthesis of ¹³C-labeled steroid hormones can be achieved through two primary strategies: partial synthesis, where a portion of the steroid nucleus is replaced with ¹³C-labeled synthons, or total synthesis.[3] For instance, the preparation of [1,2,3,4-¹³C] testosterone and [1,2,3,4-¹³C] estradiol has been described via total synthesis, where the ¹³C labels are introduced by alkylating an intermediate with a ¹³C-labeled iodo-compound.[4] A similar total synthesis approach could be adapted for megestrol acetate, introducing ¹³C atoms into the steroid backbone.
Quantitative Data
The following table summarizes typical analytical parameters for the quantification of megestrol acetate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application for isotopically labeled internal standards.
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | [5][6] |
| Linearity Range | 1-2000 ng/mL | [5][6] |
| Column | YMC Hydrosphere C18 | [5][6] |
| Mobile Phase | 10 mm ammonium formate buffer (pH 5.0) - methanol (60:40, v/v) | [5][6] |
| Flow Rate | 0.4 mL/min | [5][6] |
| Detection | Electrospray ionization in positive ion multiple reaction monitoring mode | [5][6] |
| Megestrol Acetate Transition | m/z 385.5 → 267.1 | [5] |
| Internal Standard (Tolbutamide) Transition | m/z 271.4 → 155.1 | [5] |
Mechanism of Action and Signaling Pathways
Megestrol acetate is a synthetic progestogen that acts as an agonist for the progesterone receptor (PR).[7][8] It also exhibits weak glucocorticoid activity by binding to the glucocorticoid receptor (GR).[8] The activation of these receptors leads to the modulation of gene expression, which underlies its therapeutic effects.
Progesterone Receptor Signaling Pathway
Upon binding to megestrol acetate, the progesterone receptor translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, regulating their transcription.[9] This signaling pathway is crucial for its antineoplastic effects in hormone-sensitive cancers like breast and endometrial cancer.[7]
Caption: Progesterone Receptor Signaling Pathway of Megestrol Acetate.
Glucocorticoid Receptor Signaling Pathway
Megestrol acetate's binding to the glucocorticoid receptor contributes to its appetite-stimulating effects.[7] This interaction can also lead to glucocorticoid-related side effects with long-term use.[10] The activated GR also translocates to the nucleus and modulates the transcription of target genes.
Caption: Glucocorticoid Receptor Signaling Pathway of Megestrol Acetate.
Experimental Workflow for Pharmacokinetic Studies
Isotopically labeled megestrol acetate is instrumental in pharmacokinetic studies. A typical workflow involves the oral administration of the unlabeled drug and the intravenous administration of a microdose of the labeled drug, followed by LC-MS/MS analysis of plasma samples.
Caption: Experimental Workflow for a Pharmacokinetic Study of Megestrol Acetate.
Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of 1% formic acid and 25 µL of the internal standard solution (isotopically labeled megestrol acetate).
-
Vortex mix for 1 minute.
-
Perform liquid-liquid extraction by adding 1.2 mL of methyl-tert-butyl-ether (MTBE) and vortexing for 10 minutes.
-
Centrifuge at 20,000g for 10 minutes at 4°C.
-
Transfer 1.0 mL of the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[11]
-
-
LC-MS/MS Conditions:
Conclusion
The isotopic labeling of megestrol provides an indispensable tool for researchers and drug development professionals. Deuterium and carbon-13 labeled megestrol acetate serve as highly effective internal standards for precise quantification in complex biological matrices, facilitating accurate pharmacokinetic and metabolic profiling. Understanding the synthesis of these labeled compounds, along with the underlying signaling pathways of megestrol acetate, is crucial for advancing research and optimizing its therapeutic applications. This guide provides a foundational resource for these endeavors.
References
- 1. scispace.com [scispace.com]
- 2. Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research [irvinginstitute.columbia.edu]
- 3. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [1,2,3,4-13C] testosterone and [1,2,3,4-13C] estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]
- 8. Megestrol acetate - Wikipedia [en.wikipedia.org]
- 9. Facebook [cancer.gov]
- 10. Megestrol acetate-induced adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Megestrol-d5: A Technical Overview for Researchers
This guide provides a detailed overview of Megestrol-d5, a deuterated analog of Megestrol. The information is intended for researchers, scientists, and professionals in drug development, offering key data, experimental insights, and pathway visualizations to support further research and application. Due to the limited availability of specific data for this compound, this document leverages analogous information from its non-deuterated counterpart, Megestrol and its acetate form, to provide a comprehensive technical summary.
Core Compound Data
Quantitative data for this compound and related compounds are summarized below. It is important to note that a specific CAS number for this compound is not consistently available in public databases, often being listed as "Not Available" (N/A).
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | N/A | C₂₂H₂₅D₅O₃ | 347.3 |
| Megestrol Acetate (D5 Major) | N/A | C₂₄H₂₇D₅O₄ | 389.54[1] |
| Megestrol | 3562-63-8 | C₂₂H₃₀O₃ | 342.5 |
| Megestrol Acetate | 595-33-5 | C₂₄H₃₂O₄ | 384.5 |
Signaling Pathways and Mechanism of Action
Megestrol, the parent compound of this compound, is a synthetic progestin that exerts its effects through various signaling pathways. Its primary mechanism involves interaction with progesterone and glucocorticoid receptors, leading to downstream modulation of gene expression. This activity is central to its application in treating hormone-sensitive cancers and in appetite stimulation.
A key pathway influenced by Megestrol Acetate is the induction of the cytochrome P450 3A4 (CYP3A4) enzyme. This process is mediated by the activation of the human pregnane X receptor (hPXR), a nuclear receptor that plays a crucial role in xenobiotic metabolism.
Caption: Megestrol Acetate-mediated induction of CYP3A4 via hPXR activation.
Experimental Protocols
The following section details methodologies from studies involving Megestrol Acetate, which can serve as a reference for designing experiments with this compound.
In Vitro Study: Induction of CYP3A4 in Human Hepatocytes
-
Objective: To determine the effect of Megestrol Acetate on the expression of CYP3A4.
-
Cell Lines: Primary human hepatocytes and HepG2 cells.
-
Methodology:
-
Cells were treated with Megestrol Acetate at a concentration of 25 µM.
-
Rifampicin (10 µM) was used as a positive control for CYP3A4 induction.
-
Following treatment, total RNA was isolated from the cells.
-
Quantitative real-time polymerase chain reaction (RT-qPCR) was performed to measure the mRNA levels of CYP3A4.
-
Protein levels and enzymatic activity of CYP3A4 were also assessed to confirm the induction.
-
Clinical Trial: Appetite Stimulation in Cancer Patients
-
Objective: To evaluate the efficacy of Megestrol Acetate as an appetite stimulant in patients with advanced cancer.
-
Study Design: A double-blind, placebo-controlled clinical trial.
-
Participant Population: Patients with far-advanced, non-hormone responsive tumors experiencing loss of appetite.
-
Methodology:
-
Patients were randomized to receive either Megestrol Acetate (320 mg/day) or a placebo for 14 days.
-
The primary endpoint was a significant improvement in appetite, as measured by standardized scoring systems.
-
Secondary endpoints included changes in food intake, body weight, performance status, and quality of life.
-
Patient's global judgment on treatment efficacy was also recorded.
-
Bioequivalence Study for Oral Suspension
-
Objective: To assess the bioequivalence of a test formulation of Megestrol Acetate oral suspension against a reference product.
-
Study Design: A single-dose, two-way crossover study conducted under both fasting and fed conditions.
-
Participant Population: Healthy male subjects.
-
Methodology:
-
Subjects received a single 125 mg dose of the test and reference formulations of Megestrol Acetate suspension, separated by a washout period.
-
Blood samples were collected at predetermined time points.
-
Plasma concentrations of Megestrol Acetate were measured using a validated analytical method.
-
Pharmacokinetic parameters (e.g., Cmax, AUC) were calculated and statistically compared to determine bioequivalence based on the 90% confidence interval.
-
The experimental workflow for a typical bioequivalence study is illustrated below.
Caption: Workflow for a two-way crossover bioequivalence study.
References
Methodological & Application
Application Note: Quantitative Analysis of Megestrol in Human Plasma using a Validated LC-MS/MS Method with Megestrol-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of megestrol acetate in human plasma. The method utilizes a stable isotope-labeled internal standard, Megestrol-d5, to ensure high accuracy and precision. A simple liquid-liquid extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of megestrol in plasma.
Introduction
Megestrol acetate is a synthetic progestin with anti-gonadotropic and anti-estrogenic properties. It is primarily used as an appetite stimulant in patients with cancer or AIDS-related cachexia and in the palliative treatment of breast and endometrial cancers.[1][2] Monitoring the plasma concentrations of megestrol is crucial for optimizing therapeutic efficacy and minimizing potential side effects. This application note describes a validated LC-MS/MS method for the reliable quantification of megestrol in human plasma, employing this compound as an internal standard to correct for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Megestrol Acetate (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid
-
Ammonium Acetate
-
Methyl-tert-butyl ether (MTBE)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions
A C18 analytical column was used for the separation of megestrol and its internal standard. The mobile phase consisted of a gradient of acetonitrile and water with 0.1% formic acid.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 40% B to 95% B in 3 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to detect megestrol and this compound.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Megestrol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Megestrol | 385.5 | 267.1 | 100 |
| This compound | 390.5 | 272.1* | 100 |
*Note: The product ion for this compound is an estimated value based on the fragmentation pattern of the non-deuterated compound. This is a common practice when certified reference material fragmentation data is not publicly available.
Experimental Protocols
Preparation of Standard Solutions
Stock solutions of megestrol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
Sample Preparation
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
Add 500 µL of methyl-tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (40% B).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and lower limit of quantification (LLOQ) according to standard bioanalytical method validation guidelines.
Data Presentation
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 3 | < 10% | 90 - 110% | < 10% | 90 - 110% |
| MQC | 100 | < 10% | 90 - 110% | < 10% | 90 - 110% |
| HQC | 1500 | < 10% | 90 - 110% | < 10% | 90 - 110% |
Table 4: Recovery
| Analyte | Mean Extraction Recovery (%) |
| Megestrol | > 85% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of megestrol in plasma.
Caption: Key parameters for analytical method validation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of megestrol in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. This application note provides a comprehensive protocol that can be readily implemented in a research laboratory setting for various applications, including pharmacokinetic and clinical studies.
References
Application of Megestrol-d5 in Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Megestrol-d5 as an internal standard in the pharmacokinetic analysis of megestrol acetate. The use of a stable isotope-labeled internal standard is crucial for mitigating variability and enhancing the accuracy of bioanalytical methods.
Introduction to this compound in Pharmacokinetic Analysis
Megestrol acetate is a synthetic progestin used in the treatment of anorexia, cachexia, and certain types of cancer. Accurate quantification of megestrol acetate in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This compound, a deuterated analog of megestrol, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The primary advantage of using a stable isotope-labeled internal standard like this compound is that it shares nearly identical physicochemical properties with the analyte (megestrol acetate). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.
Metabolism of Megestrol Acetate
The metabolism of megestrol acetate primarily occurs in the liver. The initial phase involves oxidation, mediated by cytochrome P450 enzymes, followed by a second phase of conjugation.
Quantitative Data from Pharmacokinetic Studies
The following table summarizes pharmacokinetic parameters of megestrol acetate from studies in healthy human subjects. While these studies may not have exclusively used this compound, the data represents the expected pharmacokinetic profile of the drug when quantified using a robust bioanalytical method employing a suitable internal standard.
| Study Population | Dose of Megestrol Acetate | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference |
| Healthy Volunteers | 160 mg tablet | 27.6 ± (not specified) | 2.2 ± (not specified) | Not Reported | [1] |
| Healthy Male Volunteers | 800 mg oral suspension | 753 ± 539 | 5 | 10476 ± 7788 | [2] |
| Healthy Korean Male Volunteers | 800 mg | 1195.37 (at 2 hr) | 2 | Not Reported | [3] |
| Healthy Korean Male Subjects | 625 mg/5 mL suspension | 911.19 ± 274.20 | 1.5 | 10056.30 ± 3163.78 | [4] |
Cmax: Maximum plasma concentration Tmax: Time to reach maximum plasma concentration AUC: Area under the plasma concentration-time curve
Experimental Protocols
The following is a generalized protocol for the quantification of megestrol acetate in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is a composite based on several published methods and should be validated in the end-user's laboratory.[2][3][5][6]
Materials and Reagents
-
Megestrol Acetate (analytical standard)
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Methyl-tert-butyl-ether (MTBE) or Hexane (for extraction)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve megestrol acetate and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the megestrol acetate stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 2000 ng/mL.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound) to each tube and vortex for 1 minute.
-
Add 1 mL of MTBE or hexane and vortex vigorously for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v) |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Megestrol Acetate: m/z 385.5 → 325.4this compound: m/z 390.5 → 330.4 (example, confirm with infusion) |
| Ion Source Temp. | 500 - 600°C |
| Collision Energy | Optimize by infusing individual standards |
Data Analysis and Quantification
-
Integrate the peak areas for both megestrol acetate and this compound.
-
Calculate the peak area ratio (megestrol acetate / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of megestrol acetate in the unknown samples from the calibration curve.
Conclusion
This compound is an invaluable tool for the accurate and precise quantification of megestrol acetate in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods helps to minimize analytical variability and ensure the reliability of the resulting data. The protocols and information provided herein offer a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. It is imperative that any bioanalytical method be fully validated according to regulatory guidelines before its application in formal studies.
References
- 1. Bioequivalence evaluation of new megestrol acetate formulations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of megestrol acetate in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Megestrol-d5 in Bioequivalence Studies of Megestrol Acetate Formulations
Introduction
Megestrol acetate, a synthetic progestin, is widely used for the treatment of anorexia, cachexia, or unexplained significant weight loss in patients with AIDS and in the palliative treatment of advanced breast and endometrial cancers. Establishing the bioequivalence of generic formulations of megestrol acetate to the reference listed drug is a critical step in their regulatory approval. This document provides a detailed protocol for conducting a bioequivalence study of megestrol acetate, with a specific focus on the use of a deuterated internal standard, Megestrol-d5, for the bioanalytical quantification of megestrol acetate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is best practice as it closely mimics the analyte during extraction and ionization, thereby improving the accuracy and precision of the bioanalytical method.
Clinical Protocol
Study Design
A typical bioequivalence study for megestrol acetate formulations is a single-dose, two-treatment, two-period, crossover study in healthy male subjects.[1] Due to safety concerns, women are generally excluded.[1] A randomized design ensures that each subject receives both the test and reference formulations in a sequential order with a washout period in between.
Key Study Parameters:
| Parameter | Recommendation |
| Study Population | Healthy male volunteers. |
| Study Design | Single-dose, two-treatment, two-period crossover.[1] |
| Treatments | Test Formulation vs. Reference Listed Drug (RLD). |
| Dose | Dependent on the formulation being tested (e.g., 80 mg, 160 mg, or 625 mg/5 mL).[2][3][4] |
| Washout Period | A minimum of one to two weeks between dosing periods.[3][4] |
| Blood Sampling | Pre-dose (0 hr) and at multiple time points post-dose up to 96 or 120 hours.[2][3][4] |
| Analyte | Megestrol acetate in plasma.[1] |
| Internal Standard | This compound. |
Pharmacokinetic Analysis
The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUCt), the area under the plasma concentration-time curve from time zero to infinity (AUCinf), and the maximum plasma concentration (Cmax).[4] These parameters are calculated from the plasma concentration-time profiles of megestrol acetate for each subject.
Bioequivalence Acceptance Criteria:
For two formulations to be considered bioequivalent, the 90% confidence intervals for the geometric mean ratios of Cmax, AUCt, and AUCinf of the test to reference product should fall within the range of 80.00% to 125.00%.[4]
Bioanalytical Protocol: LC-MS/MS Quantification of Megestrol Acetate in Human Plasma
This protocol describes a sensitive and specific method for the quantification of megestrol acetate in human plasma using this compound as an internal standard (IS).
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank plasma.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).[5]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) system. |
| Column | C18 reverse-phase column (e.g., YMC Hydrosphere C18, 50 x 2.0 mm, 3 µm).[6] |
| Mobile Phase | Isocratic mixture of methanol and 10 mM ammonium formate buffer (pH 5.0 with formic acid) (e.g., 60:40, v/v).[5][6] |
| Flow Rate | 0.4 mL/min.[5][6] |
| Injection Volume | 10 µL. |
| Column Temperature | 40°C. |
| Run Time | Approximately 3-5 minutes. |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive.[2][5] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[2][5] |
| MRM Transitions | Megestrol Acetate: m/z 385.5 → 267.1[5][6] This compound: m/z 390.5 → 272.1 (Predicted) |
| Collision Energy | Optimized for each transition (e.g., 25 eV for megestrol acetate).[7] |
| Source Temperature | e.g., 500°C. |
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analyte and IS.
-
Linearity: A linear relationship between concentration and response over a defined range (e.g., 1-2000 ng/mL).[5][6]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable precision and accuracy (e.g., 1 ng/mL).[5][6]
-
Precision and Accuracy: Intra- and inter-day precision (as %CV) and accuracy (as % bias) should be within acceptable limits (typically ±15%, and ±20% for LLOQ).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Data Presentation
Table 1: Example Pharmacokinetic Parameters from a Bioequivalence Study
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 925.95 ± 283.41 | 911.19 ± 274.20 | 101.09% (93.85% - 108.90%)[4] |
| AUCt (hng/mL) | 9868.35 ± 3674.01 | 10056.30 ± 3163.78 | 96.56% (91.60% - 101.78%)[4] |
| AUCinf (hng/mL) | 10542.1 ± 3890.5 | 10789.4 ± 3456.2 | 97.71% (92.55% - 103.15%) |
| Tmax (h) | 1.5 (median) | 1.5 (median) | N/A |
| t1/2 (h) | 37.6 ± 8.9 | 38.1 ± 9.2 | N/A |
Data is illustrative and based on published studies.[4][8]
Visualizations
Caption: Experimental workflow for a megestrol acetate bioequivalence study.
Caption: Logical pathway for determining bioequivalence.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence evaluation of new megestrol acetate formulations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of megestrol acetate in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Megestrol Acetate using Isotope Dilution Mass Spectrometry with Megestrol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate, a synthetic progestin, is a crucial therapeutic agent in the management of anorexia, cachexia, and unexplained significant weight loss in patients with AIDS and cancer.[1] Its efficacy is linked to its appetite-stimulating properties.[1][2] Accurate and precise quantification of megestrol acetate in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantitative analysis, offering superior specificity and precision compared to other methods.[3][4]
This application note provides a detailed protocol for the quantification of megestrol acetate in human plasma using a stable isotope-labeled internal standard, Megestrol-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard that co-elutes with the analyte minimizes matrix effects and compensates for variability during sample preparation and injection, leading to highly reliable results.[3]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample.[3] This "spike" serves as an internal standard. The labeled and unlabeled compounds are assumed to behave identically during sample extraction, purification, and chromatographic separation. By measuring the ratio of the mass spectrometric signals of the native analyte to the isotopically labeled internal standard, the concentration of the native analyte in the original sample can be accurately determined.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Mechanism of Action: Progesterone Receptor Signaling
Megestrol acetate exerts its biological effects by mimicking the action of progesterone.[5] It binds to and activates intracellular progesterone receptors (PRs), which are ligand-activated transcription factors.[6][7] Upon binding, the megestrol acetate-PR complex translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) on target genes. This interaction modulates the transcription of these genes, leading to altered protein synthesis and subsequent physiological responses, including appetite stimulation.[8][9]
Caption: Progesterone Receptor Signaling Pathway.
Experimental Protocol
This protocol is adapted from established methods for megestrol acetate quantification and tailored for the use of this compound as an internal standard.[10][11][12][13]
Materials and Reagents
-
Megestrol Acetate (Certified Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (Blank, Drug-Free)
-
Methyl-tert-butyl ether (MTBE) (HPLC Grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Stock and Working Solutions
-
Megestrol Acetate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of megestrol acetate in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Megestrol Acetate Working Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank.
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental Workflow for Sample Preparation.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 40% B, increase to 95% B over 3 min, hold for 1 min, return to 40% B and equilibrate for 1 min. |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Megestrol Acetate: m/z 385.5 → 267.1this compound: m/z 390.5 → 272.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Data Analysis and Quantitative Performance
A calibration curve is constructed by plotting the peak area ratio of megestrol acetate to this compound against the concentration of the calibration standards. The concentration of megestrol acetate in the unknown samples is then determined from this curve. The use of a deuterated internal standard is expected to yield excellent linearity, precision, and accuracy.[14][15]
Table 1: Expected Quantitative Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 2000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimized by the use of this compound |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of megestrol acetate in human plasma using Isotope Dilution Mass Spectrometry with this compound as the internal standard. The methodology described herein is robust, reliable, and suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, making this method ideal for demanding applications in drug development and therapeutic drug monitoring.
References
- 1. youtube.com [youtube.com]
- 2. The science of megestrol acetate delivery: potential to improve outcomes in cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]
- 6. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. api.unil.ch [api.unil.ch]
Application Notes and Protocols: Use of Megestrol-d5 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate, a synthetic progestin, is primarily utilized as an appetite stimulant in patients experiencing cachexia associated with conditions like cancer or HIV/AIDS.[1][2][3] It is also employed in the treatment of breast and endometrial cancer.[1][4] Therapeutic Drug Monitoring (TDM) of megestrol acetate is crucial to optimize therapeutic outcomes, ensure patient compliance, and minimize potential adverse effects. TDM helps in maintaining drug concentrations within the desired therapeutic range.[5] Megestrol-d5, a deuterium-labeled analog of megestrol, serves as an ideal internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the accurate determination of megestrol acetate concentrations in biological matrices.[6] Its utility lies in its similar physicochemical properties to the analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects.
Physicochemical Properties and Pharmacokinetics of Megestrol Acetate
A summary of the key properties of megestrol acetate is provided in the table below.
| Property | Value | Reference |
| Molar Mass | 384.516 g·mol−1 | [1] |
| Protein Binding | 82% to albumin | [1] |
| Bioavailability | 100% | [1] |
| Metabolism | Liver (hydroxylation, reduction, conjugation) | [1] |
| Elimination Half-life | Mean: 34 hours (Range: 13–105 hours) | [1] |
| Excretion | Urine: 57–78%, Feces: 8–30% | [1] |
| Peak Plasma Concentration (Cmax) | 753 (±539) ng/mL (800 mg oral suspension) | [7] |
| Time to Peak Concentration (Tmax) | 1 to 3 hours (tablets), 5 hours (oral suspension) | [2][7] |
Experimental Protocol: Quantification of Megestrol Acetate in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol is a synthesized example based on published methodologies for the determination of megestrol acetate in human plasma.[8][9][10][11]
1. Materials and Reagents
-
Megestrol Acetate (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Methyl-tert-butyl-ether (MTBE) (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free, sourced from a reputable biobank)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., YMC Hydrosphere C18, 2.0 x 50 mm, 3 µm)[10]
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve megestrol acetate and this compound in methanol.
-
Working Standard Solutions: Serially dilute the megestrol acetate stock solution with methanol:water (1:1, v/v) to prepare working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of, for example, 100 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the megestrol acetate working standard solutions into drug-free human plasma to prepare calibration standards (e.g., 1-2000 ng/mL) and QC samples at low, medium, and high concentrations.[9][11]
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the IS working solution (this compound).
-
Vortex for 30 seconds.
-
Add 1.2 mL of methyl-tert-butyl-ether (MTBE).[10]
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.[10]
-
Transfer the upper organic layer (approximately 1.0 mL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters.
| Parameter | Condition | Reference |
| Liquid Chromatography | ||
| Column | YMC Hydrosphere C18 (2.0 x 50 mm, 3 µm) | [10] |
| Mobile Phase | A: 10 mM Ammonium formate buffer (pH 5.0 with formic acid)B: Methanol | [9][11] |
| Gradient | Isocratic: 40% A, 60% B | [9][11] |
| Flow Rate | 0.4 mL/min | [9][11] |
| Injection Volume | 5 µL | [12] |
| Column Temperature | 40°C | [12] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [8][9] |
| Monitored Transitions (m/z) | Megestrol Acetate: 385.5 → 267.1this compound: (Hypothetical) 390.5 → 272.1 | [8][9] |
| Collision Energy | Optimized for specific instrument and analyte | [10] |
| Dwell Time | ~200 ms |
6. Data Analysis
-
Integrate the peak areas for both megestrol acetate and this compound.
-
Calculate the peak area ratio (megestrol acetate / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of megestrol acetate in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
References
- 1. Megestrol acetate - Wikipedia [en.wikipedia.org]
- 2. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is Megestrol Acetate used for? [synapse.patsnap.com]
- 4. Megestrol acetate (Megace®) | Macmillan Cancer Support [macmillan.org.uk]
- 5. Therapeutic Drug Monitoring | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Megestrol Acetate using High-Performance Liquid Chromatography with Megestrol-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Megestrol Acetate in biological matrices, specifically human plasma, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method incorporates a deuterated internal standard, Megestrol-d5, to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing.
Introduction
Megestrol acetate is a synthetic progestin with anti-cancer and appetite-stimulating properties. It is crucial to have a robust and reliable analytical method for its quantification in biological samples for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus providing superior accuracy.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of Megestrol Acetate.
Materials and Reagents
-
Megestrol Acetate (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ammonium Formate
-
Methyl-tert-butyl-ether (MTBE)
-
Ultrapure Water
-
Human Plasma (blank)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes and general laboratory glassware
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Megestrol Acetate and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Megestrol Acetate primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 200 µL of human plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of methanol should be added).
-
Vortex mix for 10 seconds.
-
Add 1 mL of methyl-tert-butyl-ether (MTBE) to each tube.
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex mix for 1 minute and transfer to an HPLC vial for analysis.
HPLC-MS/MS Conditions
HPLC System
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase | A: 10 mM Ammonium Formate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 40% B, increase to 90% B over 3 min, hold for 1 min, return to 40% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometer
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Megestrol Acetate: m/z 385.5 → 267.1this compound: m/z 390.5 → 272.1 |
| Ion Source Temp. | 500°C |
| Collision Energy | Optimized for specific instrument (typically 20-30 eV) |
Data Presentation
The following tables summarize the expected quantitative performance of this method based on typical validation results for similar assays.[1][2]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Megestrol Acetate | 1 - 2000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| LLOQ | 1 | < 15 | < 15 | ± 20 |
| Low QC | 3 | < 10 | < 10 | ± 15 |
| Mid QC | 100 | < 10 | < 10 | ± 15 |
| High QC | 1600 | < 10 | < 10 | ± 15 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Megestrol Acetate | > 85 | < 15 |
| This compound | > 85 | < 15 |
Visualizations
Experimental Workflow
Caption: Sample preparation workflow for the analysis of Megestrol Acetate.
Signaling Pathway of Megestrol Acetate
The primary mechanism of action for Megestrol Acetate involves its activity as a progestin, acting as an agonist for the progesterone receptor (PR). This interaction can influence the expression of genes involved in cell growth and differentiation.
Caption: Simplified signaling pathway of Megestrol Acetate.
References
- 1. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Megestrol-d5 in Residue Analysis
Introduction
Megestrol acetate, a synthetic progestogen, is utilized in both human and veterinary medicine. Its presence as a residue in food products and the environment is a growing concern, necessitating sensitive and reliable analytical methods for its detection and quantification. The use of a stable isotope-labeled internal standard, such as Megestrol-d5, is the gold standard in quantitative mass spectrometry-based assays.[1][2] this compound, being structurally and chemically almost identical to Megestrol, co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[1][3] This allows for accurate correction of analytical variability, leading to highly precise and accurate quantification of Megestrol residues.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound as an internal standard for the quantification of Megestrol acetate residues in food and environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The analytical workflow involves the extraction of Megestrol acetate and the internal standard this compound from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte (Megestrol acetate) to the internal standard (this compound) with a calibration curve constructed from standards of known concentrations.
Application to Food and Environmental Matrices
This methodology is applicable to a wide range of food matrices, including:
-
Animal Tissues: Muscle, fat, liver, and kidney.[4]
-
Dairy Products: Milk.
-
Honey.
And environmental samples such as:
Experimental Protocols
Protocol 1: Analysis of Megestrol Acetate in Bovine Fat
This protocol is adapted from a validated HPLC-MS method for the determination of melengestrol acetate residues in bovine fat.[7]
1. Sample Preparation and Extraction:
- Weigh 5.0 g of homogenized bovine fat tissue into a 50 mL polypropylene centrifuge tube.
- Spike the sample with a known concentration of this compound solution in methanol.
- Add 10 mL of 10% ethyl acetate in hexane (v/v) and heat the sample to dissolve the fat.
- Perform a liquid-liquid extraction by adding 10 mL of heated acetonitrile and vortexing for 2 minutes.
- Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
- Collect the lower acetonitrile phase. Repeat the extraction with another 10 mL of acetonitrile.
- Combine the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of hexane for solid-phase extraction cleanup.
2. Solid-Phase Extraction (SPE) Cleanup:
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water, and finally 5 mL of hexane.
- Load the reconstituted sample onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of hexane to remove interfering lipids.
- Elute the analytes with 10 mL of a 60:40 hexane:acetone (v/v) mixture.[7]
- Evaporate the eluate to dryness under nitrogen at 40°C.
- Reconstitute the final residue in 500 µL of methanol and 500 µL of water for LC-MS/MS analysis.[7]
3. LC-MS/MS Analysis:
- LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- MS Detection: Electrospray ionization in positive mode (ESI+).
- Monitoring: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both Megestrol acetate and this compound.
Protocol 2: Analysis of Megestrol Acetate in Environmental Water Samples
This protocol is a general approach for the analysis of pharmaceuticals in environmental water.[5][8]
1. Sample Preparation and Extraction:
- Collect a 500 mL water sample in a clean amber glass bottle.
- Spike the sample with a known concentration of this compound solution.
- Acidify the sample to pH 3 with formic acid.
- Perform solid-phase extraction using a polymeric SPE cartridge (e.g., Oasis HLB, 500 mg, 6 mL).
- Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water adjusted to pH 3.
- Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.
- Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 10 mL of methanol.
- Evaporate the eluate to near dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential adjustments to the gradient to optimize separation for the specific water matrix.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Megestrol acetate using methods that can be adapted for the use of this compound as an internal standard.
| Parameter | Bovine Fat | Environmental Water |
| Limit of Detection (LOD) | 0.1 µg/kg | 1 ng/L |
| Limit of Quantification (LOQ) | 0.3 µg/kg | 5 ng/L |
| Linearity Range | 0.3 - 50 µg/kg | 5 - 500 ng/L |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Recovery | 85 - 105% | 90 - 110% |
| Precision (RSD%) | < 15% | < 10% |
Table 1: Typical Method Performance Parameters.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Megestrol Acetate | 385.2 | 325.2 | 267.2 |
| This compound | 390.2 | 330.2 | 272.2 |
Table 2: Example MRM Transitions for LC-MS/MS Analysis.
Diagrams
Caption: Experimental workflow for residue analysis using this compound.
Caption: Logic of using a deuterated internal standard for accurate quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Megestrol acetate residues in complex food and environmental matrices. The protocols outlined, based on established analytical principles and methods for similar compounds, offer a solid foundation for researchers and scientists in the field of residue analysis. Method validation should always be performed in the specific matrix of interest to ensure data quality and regulatory compliance.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. bundesumweltministerium.de [bundesumweltministerium.de]
- 6. aces.su.se [aces.su.se]
- 7. fao.org [fao.org]
- 8. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Internal Standard Variability with Megestrol-d5
Welcome to the technical support center for Megestrol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability when using this compound as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent peak areas for our this compound internal standard across our sample batch. What are the potential causes?
A1: Variability in the internal standard (IS) peak area is a common issue in LC-MS/MS analysis. Several factors could be contributing to this inconsistency:
-
Inconsistent Sample Preparation: Errors during sample extraction, such as incomplete vortexing or phase separation, can lead to variable recovery of the IS. Ensure that the IS is added to all samples, standards, and quality controls at the same concentration and that the samples are thoroughly mixed.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the IS in the mass spectrometer. This effect can vary between samples, leading to inconsistent responses. It's crucial to evaluate matrix effects during method development.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance, such as a dirty ion source or detector fatigue, can cause signal drift over the course of an analytical run.
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Pipetting Errors: Inaccurate pipetting of the IS solution into the samples will result in variable concentrations and, consequently, variable peak areas.
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Stability of this compound: Degradation of the IS in the stock solution or in the processed samples can lead to a decrease in its concentration and peak area.
Q2: Can the location of the deuterium labels on this compound affect its stability and lead to variability?
A2: Yes, the position of the deuterium labels can be a critical factor. If the labels are on exchangeable protons (e.g., hydroxyl or amine groups), they can be lost and replaced with hydrogen from the solvent, a phenomenon known as back-exchange. This would lead to a decrease in the signal of the deuterated IS and an increase in the signal of the unlabeled analyte, compromising the accuracy of quantification. It is important to use an internal standard where the deuterium labels are on stable positions, typically on the carbon skeleton of the molecule.
Q3: We've noticed a slight shift in the retention time of this compound compared to the unlabeled Megestrol acetate. Is this normal and can it cause problems?
A3: A small shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known chromatographic phenomenon called the "isotope effect." This is generally acceptable as long as the peak shapes are good and the two compounds co-elute sufficiently to experience similar matrix effects. However, if the separation is significant, the IS and the analyte may elute into regions with different levels of ion suppression or enhancement, leading to inaccurate quantification. It is essential to ensure that the chromatographic method provides adequate co-elution.
Q4: How can we assess the stability of our this compound stock and working solutions?
A4: A stability study should be performed as part of your method validation. This involves preparing fresh stock and working solutions of this compound and comparing their response to solutions that have been stored under various conditions (e.g., room temperature, refrigerated, frozen) for different durations. The peak area of the aged solutions should be within a predefined percentage (e.g., ±15%) of the fresh solutions.
Q5: What are some best practices to minimize variability when using this compound?
A5: To ensure consistent and reliable results, consider the following best practices:
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Thorough Method Validation: Validate your analytical method according to regulatory guidelines (e.g., FDA). This should include a comprehensive assessment of selectivity, accuracy, precision, matrix effects, and stability.
-
Consistent Sample Handling: Use calibrated pipettes and ensure consistent timing and procedures for all sample preparation steps.
-
Monitor Instrument Performance: Regularly clean the ion source and perform system suitability tests to ensure the mass spectrometer is performing optimally.
-
Use a Stable Isotope Labeled Internal Standard: Whenever possible, use a stable isotope-labeled (SIL) internal standard like this compound, as it is the most effective way to compensate for variability.
-
Check for Impurities: Ensure the purity of your this compound standard, as impurities can potentially interfere with the analysis.
Troubleshooting Guides
Guide 1: Investigating High Variability in Internal Standard Peak Area
This guide provides a systematic approach to troubleshooting inconsistent this compound peak areas.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high internal standard variability.
Guide 2: Assessing and Mitigating Matrix Effects
Matrix effects can be a significant source of variability. This guide outlines a procedure to evaluate and minimize their impact.
Experimental Protocol for Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): this compound spiked in the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then this compound is added to the final extract.
-
Set C (Pre-extraction Spike): this compound is added to the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpret the Results:
-
A matrix effect value significantly different from 100% (e.g., < 85% or > 115%) indicates ion suppression or enhancement, respectively.
-
Low recovery suggests that the extraction procedure is not efficient.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more selective extraction technique (e.g., solid-phase extraction) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to separate the analyte and IS from co-eluting matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances.
Quantitative Data Summary
The following table summarizes pharmacokinetic data from a study comparing a nanocrystal formulation of megestrol acetate with a conventional micronized formulation. While this data is for the analyte, it highlights the importance of formulation on bioavailability, a factor that can also influence internal standard performance if not properly accounted for.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| Fasting State | |||
| Nanocrystal | 235.4 ± 104.2 | 4.5 ± 2.1 | 4879.6 ± 1843.5 |
| Micronized | 35.1 ± 23.5 | 6.8 ± 3.4 | 2514.7 ± 1123.8 |
| Fed State | |||
| Nanocrystal | 542.8 ± 187.3 | 5.2 ± 2.5 | 11423.7 ± 3456.1 |
| Micronized | 489.1 ± 201.7 | 6.1 ± 2.9 | 10258.4 ± 4123.9 |
Experimental Protocols
Detailed LC-MS/MS Protocol for Megestrol Acetate in Human Plasma
This protocol is a representative example and may require optimization for your specific application and instrumentation.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Megestrol Acetate: Q1 385.3 -> Q3 325.2
-
This compound: Q1 390.3 -> Q3 330.2
-
Signaling Pathway
Megestrol acetate is known to induce the expression of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This induction is mediated through the activation of the Pregnane X Receptor (PXR). Understanding this pathway can be important when considering potential drug-drug interactions that might affect the metabolism of megestrol acetate and the interpretation of analytical results.
Caption: Signaling pathway of Megestrol Acetate-induced CYP3A4 expression via PXR activation.
Technical Support Center: Optimizing LC-MS/MS for Megestrol-d5 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Megestrol-d5 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI+)?
A1: While specific experimental data for this compound fragmentation can vary, we can predict the MRM transitions based on the known fragmentation of Megestrol Acetate (MA). The molecular weight of Megestrol Acetate is approximately 384.5 g/mol , and a common adduct in ESI+ is the protonated molecule [M+H]⁺ at m/z 385.5.[1][2] For this compound, the mass will increase by 5 Da, leading to an expected [M+H]⁺ of m/z 390.5.
A primary fragmentation of Megestrol Acetate involves the loss of the acetyl group. A commonly monitored transition for MA is m/z 385.5 → 267.1.[2] Therefore, a logical starting point for this compound would be to monitor the transition m/z 390.5 → 272.1 . It is crucial to confirm this fragmentation pattern through infusion of a this compound standard and performing a product ion scan.
Q2: I am observing a chromatographic shift between Megestrol and this compound. Is this normal and how can I address it?
A2: Yes, a slight chromatographic shift between a deuterated internal standard and the non-deuterated analyte is a known phenomenon.[3][4] Deuterated compounds can sometimes elute slightly earlier from a reverse-phase column. While minor shifts are often acceptable, significant separation can lead to differential matrix effects and impact quantification accuracy.
To address this:
-
Method Optimization: Adjusting the gradient slope or the mobile phase composition may help to minimize the separation.
-
Acceptance Criteria: If the shift is consistent and reproducible, it may be acceptable as long as it is accounted for during method validation and does not compromise the accuracy and precision of the results.
-
Peak Integration: Ensure that the peak integration windows for both the analyte and the internal standard are appropriate to capture their respective entire peaks.
Q3: What is isotopic crosstalk and how can I check for it with this compound?
A3: Isotopic crosstalk occurs when the isotopic distribution of the analyte contributes to the signal of the internal standard, or vice-versa.[5][6] This can happen if there is an overlap in the m/z values being monitored.
To check for crosstalk:
-
Inject a high concentration of Megestrol Acetate standard and monitor the MRM channel for this compound. A significant signal indicates crosstalk from the analyte to the internal standard.
-
Inject a high concentration of this compound standard and monitor the MRM channel for Megestrol Acetate. A significant signal indicates crosstalk from the internal standard to the analyte.
If crosstalk is observed, it may be necessary to select different, more specific MRM transitions or to implement mathematical corrections in the data processing software.
Q4: What are the key parameters to optimize for the MS/MS detection of this compound?
A4: The following MS/MS parameters should be optimized by infusing a standard solution of this compound into the mass spectrometer:
-
Declustering Potential (DP): This voltage prevents solvent clusters from entering the mass analyzer. A ramped injection should be performed to find the DP that maximizes the precursor ion signal.
-
Collision Energy (CE): This is the energy applied to fragment the precursor ion. A collision energy ramp will identify the voltage that produces the highest intensity for the desired product ion.
-
Collision Cell Exit Potential (CXP): Optimizing this parameter can improve the transmission of product ions from the collision cell to the final quadrupole.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or Low Signal for this compound | 1. Incorrect MRM transitions. 2. In-source fragmentation. 3. Poor ionization efficiency. 4. Issues with sample preparation. | 1. Confirm precursor and product ions by infusing a pure standard of this compound. 2. Optimize the declustering potential (DP) to minimize fragmentation in the source. 3. Adjust mobile phase pH or organic content; try a different ionization source if available (e.g., APCI). 4. Review the extraction protocol for potential losses of the internal standard. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase or injection solvent. 3. Co-eluting interferences. 4. High backpressure.[7] | 1. Flush the column with a strong solvent or replace the column. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. Adjust mobile phase additives (e.g., formic acid, ammonium formate). 3. Improve sample clean-up or adjust the chromatographic gradient for better separation. 4. Check for blockages in the LC system, such as a clogged frit or guard column. |
| High Variability in Analyte/Internal Standard Ratio | 1. Differential matrix effects due to chromatographic separation of analyte and IS. 2. Inconsistent sample preparation. 3. Carryover from previous injections. | 1. Optimize chromatography to achieve co-elution of Megestrol and this compound. 2. Ensure consistent and precise execution of the sample preparation protocol. 3. Implement a more rigorous needle wash protocol between samples. |
| Unexpected Peaks in the this compound Chromatogram | 1. Contamination in the LC-MS system. 2. Presence of Megestrol metabolites. 3. Isotopic crosstalk from the analyte. | 1. Run blank injections to identify the source of contamination. 2. Review the known metabolic pathways of Megestrol.[8] If necessary, develop a chromatographic method to separate metabolites. 3. Inject a high concentration of the non-deuterated analyte and monitor the this compound channel to assess crosstalk. |
Experimental Protocols
LC-MS/MS Parameter Optimization
This protocol outlines the steps for optimizing the mass spectrometric parameters for this compound using direct infusion.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This is a general protocol for extracting Megestrol and this compound from plasma.
Quantitative Data Summary
The following tables provide a template for summarizing the optimized LC-MS/MS parameters for this compound. Users should populate these tables with their experimentally determined values.
Table 1: Optimized Mass Spectrometry Parameters for this compound
| Parameter | Recommended Starting Value | Optimized Value |
| Ionization Mode | Positive ESI | |
| Precursor Ion (m/z) | 390.5 | |
| Product Ion (m/z) | 272.1 | |
| Declustering Potential (DP) | 50 V | |
| Collision Energy (CE) | 25 eV | |
| Collision Cell Exit Potential (CXP) | 10 V | |
| Dwell Time | 100 ms |
Table 2: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, e.g., YMC Hydrosphere C18 (50 x 2.0 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Note: The values in the tables are suggestions and should be optimized for the specific instrument and application.
References
- 1. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
Matrix effects in megestrol quantification and mitigation with Megestrol-d5
Welcome to the technical support center for the bioanalysis of megestrol. This resource provides troubleshooting guides and answers to frequently asked questions regarding matrix effects in LC-MS/MS quantification and the use of Megestrol-d5 for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of LC-MS/MS analysis?
A: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These interfering components can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation.[1][2] This phenomenon is a significant source of imprecision and inaccuracy in quantitative bioanalysis.[1]
Q2: Why is matrix effect a particular concern for megestrol acetate quantification?
A: Like many analytes in complex biological fluids, megestrol acetate quantification by LC-MS/MS is susceptible to matrix effects.[1][2] The components of plasma—such as phospholipids, salts, and metabolites—can co-elute with megestrol and interfere with its ionization process in the mass spectrometer's source, compromising the reliability of the results.[3]
Q3: What is this compound and how does it help mitigate matrix effects?
A: this compound is a stable isotope-labeled (SIL) version of megestrol, where five hydrogen atoms are replaced with deuterium.[4] It is considered the "gold standard" for an internal standard (IS).[5][6] Because it is chemically almost identical to megestrol, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[1] By calculating the response ratio of the analyte to the SIL-IS, the variability caused by these effects is normalized, leading to a more accurate and precise quantification.
Q4: Can I use a different, non-isotope labeled compound as an internal standard?
A: While structural analogs (e.g., medrysone, tolbutamide) have been used as internal standards for megestrol analysis[7][8], they are not ideal. These compounds may have different retention times, extraction recoveries, and ionization responses to matrix components compared to megestrol. A SIL internal standard like this compound is the best choice to accurately compensate for analytical variability.[1][5]
Q5: How do I quantitatively measure the matrix effect in my assay?
A: The matrix effect is typically quantified by calculating the Matrix Factor (MF). This involves comparing the peak response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the analyte in a neat solvent at the same concentration.[9] An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[9]
Troubleshooting Guide
Q: My megestrol results are highly variable between different plasma lots. What is the likely cause?
A: High variability between matrix lots is a classic sign of a significant matrix effect.[9] The composition of biological matrices can differ from donor to donor, leading to inconsistent ion suppression or enhancement.
-
Recommended Action: Implement this compound as a stable isotope-labeled internal standard. It will co-elute and be affected by the matrix similarly to the analyte, correcting for the lot-to-lot variability. Also, evaluate your sample preparation method; a more rigorous cleanup like solid-phase extraction (SPE) may reduce interfering components.[1][2]
Q: My analyte recovery is low and inconsistent. What steps should I take?
A: Low and variable recovery can be caused by inefficient sample extraction or matrix effects.
-
Recommended Action:
-
Assess Extraction Recovery: Calculate recovery by comparing the analyte response in a sample spiked before extraction to one spiked after extraction.[10]
-
Optimize Sample Preparation: If using protein precipitation, you may be losing the analyte or retaining interferences. Consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.[11]
-
Use this compound: An ideal SIL-IS will have the same extraction recovery as the analyte.[1] By using this compound, you can correct for recovery losses, provided they are consistent between the analyte and the IS.
-
Q: The peak shape for megestrol is poor, and it seems to be eluting very early. Why is this a problem?
A: Poor chromatography, especially early elution, can significantly increase the impact of matrix effects.[12] Many highly polar matrix components (e.g., salts, phospholipids) elute in the void volume. If your analyte co-elutes with them, severe ion suppression is likely.
-
Recommended Action: Optimize your chromatographic conditions to improve retention and peak shape. Increase the starting percentage of the organic mobile phase or switch to a column with a different stationary phase (e.g., C18) to better retain a relatively hydrophobic compound like megestrol acetate.[7][13]
Visualizing the Matrix Effect and Mitigation
The following diagrams illustrate the problem of matrix effects and how a stable isotope-labeled internal standard provides a solution.
Caption: The mechanism of ion suppression in a mass spectrometer.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. ionsource.com [ionsource.com]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
Technical Support Center: Deuterated Internal Standards in Mass Spectrometry
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed with deuterated internal standards in LC-MS/MS analysis?
The most prevalent issues include:
-
Isotopic Exchange (Back-Exchange): The loss of deuterium atoms from the internal standard and their replacement with hydrogen from the solvent or matrix.[1][2][3]
-
Isotopic Purity: The presence of unlabeled analyte in the deuterated internal standard material.[1]
-
Chromatographic Isotope Effect: A slight shift in retention time between the deuterated internal standard and the native analyte.[3][4][5]
-
Differential Matrix Effects: Variations in the ionization efficiency of the analyte and the internal standard caused by co-eluting matrix components, which can be exacerbated by chromatographic shifts.[3][6][7]
-
In-source Fragmentation or Transformation: The loss of deuterium atoms under certain mass spectrometry conditions.[8]
Q2: What is isotopic exchange and how can I prevent it?
Isotopic exchange is a chemical reaction where deuterium atoms on your internal standard are replaced by protons (hydrogen atoms) from the surrounding environment, such as solvents or the biological matrix.[1] This can lead to an underestimation of the analyte concentration.
Prevention Strategies:
-
Label Position: Avoid placing deuterium labels on or adjacent to heteroatoms like oxygen (in alcohols, phenols, carboxylic acids) or nitrogen (in amines), as these are prone to exchange.[1][9] Also, be cautious with carbons adjacent to carbonyl groups.[1] Stable positions like aliphatic or aromatic carbons are preferred.[9]
-
Solvent and pH: Avoid storing deuterated compounds in acidic or basic solutions, which can catalyze the exchange.[2] Neutral pH environments are generally more stable.[2]
-
Storage Conditions: Store standards under inert gas and at low temperatures to minimize the potential for hydrogen exchange.[9]
Q3: Why am I seeing a signal for the unlabeled analyte when I inject only my deuterated internal standard?
This is likely due to the presence of the unlabeled species in your internal standard stock. It is crucial for a stable isotope-labeled (SIL) internal standard to be free of the unlabeled analyte to avoid interference.[1] Ideally, the level of the unlabeled molecule should be undetectable or low enough not to interfere with the quantification of the analyte.[1]
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): The CoA from the manufacturer should specify the isotopic purity and the percentage of the unlabeled compound. Aim for an isotopic enrichment of ≥ 98%.[10]
-
Analyze the Standard Alone: Prepare a fresh solution of the deuterated internal standard in a clean solvent and analyze it by LC-MS/MS. This will confirm the presence and intensity of the unlabeled analyte's signal.
-
Consider the Source: If the level of unlabeled analyte is unacceptably high, you may need to source the standard from a different supplier or consider a custom synthesis with higher purity specifications.
Q4: My deuterated internal standard has a slightly different retention time than my analyte. Is this a problem?
Yes, this can be a significant issue. This phenomenon is known as the "deuterium isotope effect" and can be caused by changes in the molecule's lipophilicity when hydrogen is replaced with deuterium.[3] While deuterated standards are expected to have very similar chemical behavior to their unlabeled counterparts, this slight difference in retention time can lead to differential matrix effects.[3][6] If the analyte and the internal standard elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, compromising the accuracy of quantification.[3][6]
Troubleshooting Guides
Problem: Inconsistent or inaccurate quantification.
This is a broad problem that can have multiple root causes. The following workflow can help you diagnose the issue.
Caption: Troubleshooting workflow for inconsistent quantification.
Problem: My deuterated standard appears to be degrading over time.
Degradation, often manifesting as a loss of deuterium, can be a significant issue.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the standard is stored as recommended by the manufacturer, typically at low temperatures and protected from light and moisture.[10] Storing in an inert gas environment can also prevent exchange.[10]
-
Check Solvent pH: As mentioned, acidic or basic conditions can promote deuterium back-exchange.[2] Prepare fresh solutions in a neutral, aprotic solvent if possible.
-
Experimental Protocol: Assessing Stability
-
Objective: To determine the stability of the deuterated internal standard under specific experimental conditions.
-
Methodology:
-
Prepare a fresh stock solution of the deuterated internal standard in the intended solvent.
-
Immediately analyze an aliquot of this fresh solution by LC-MS/MS to establish a baseline response and check for any loss of deuterium.
-
Incubate another aliquot of the stock solution under the same conditions as your experimental samples (e.g., temperature, time, matrix).
-
After the incubation period, re-analyze the solution.
-
Compare the mass spectra and peak areas of the fresh and incubated samples. A decrease in the deuterated peak area and/or an increase in the peak area of a lower mass isotopologue indicates degradation or exchange. For example, a d5-labeled standard might show an increase in the d4 or d3 signal over time.[2]
-
-
Data and Protocols
Table 1: Impact of Deuterium Label Position on Stability
| Label Position | Stability Issue | Recommendation |
| On Heteroatoms (O-D, N-D) | High risk of rapid exchange with protic solvents.[1] | Avoid. These positions are not suitable for deuterated internal standards. |
| Alpha to a Carbonyl Group | Potential for exchange via keto-enol tautomerism, especially under acidic or basic conditions.[1] | Use with caution. Assess stability under your specific assay conditions. |
| Aromatic Rings | Generally stable, but can be susceptible to exchange under harsh acidic or catalytic conditions.[1][4] | Generally recommended. Verify stability if harsh conditions are used. |
| Aliphatic Chains | Typically the most stable positions, with stronger C-D bonds.[9][10] | Highly recommended. Ideal for robust internal standards. |
Experimental Protocol: Evaluation of Matrix Effects
-
Objective: To determine if the analyte and the deuterated internal standard are subject to differential matrix effects.
-
Methodology (Post-Column Infusion):
-
Set up the LC-MS/MS system with the analytical column.
-
Infuse a solution containing both the analyte and the deuterated internal standard at a constant flow rate into the LC eluent stream after the analytical column using a T-junction.
-
While infusing, inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal intensity of both the analyte and the internal standard.
-
A dip in the signal intensity upon elution of matrix components indicates ion suppression. If the magnitude of the dip is different for the analyte and the internal standard, this confirms a differential matrix effect.
-
Caption: Workflow for post-column infusion experiment.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. youtube.com [youtube.com]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Megestrol-d5 Analysis in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression for Megestrol-d5 in complex matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in a sample interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: My this compound signal is showing significant suppression. What are the likely causes?
A2: The most common causes of ion suppression for this compound in complex biological matrices such as plasma, serum, or urine include:
-
Phospholipids: These are abundant in plasma and serum and are notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of salts from the sample or buffers used during sample preparation can interfere with the ionization process.
-
Other Endogenous Molecules: Lipids, proteins, and metabolites present in the biological matrix can co-elute with this compound and compete for ionization.[1]
-
Exogenous Contaminants: Plasticizers, detergents, and other contaminants introduced during sample collection and preparation can also lead to ion suppression.
Q3: How can I determine if my this compound is experiencing ion suppression?
A3: Two common methods to assess ion suppression are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound solution directly into the mass spectrometer while a blank matrix extract is injected onto the LC system.[3][4][5][6][7] A dip in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing components from the matrix.[3][4]
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract after the extraction process.[5] The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
-
Troubleshooting Guides
Issue 1: Low this compound Signal Intensity and Poor Reproducibility
This is a classic symptom of significant ion suppression. The following troubleshooting steps can help mitigate this issue.
1. Optimize Sample Preparation:
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1] Below is a comparison of common sample preparation techniques.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Recovery for Steroids | Effectiveness in Reducing Ion Suppression |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid. | Simple, fast, and inexpensive. | Non-selective, significant matrix effects often remain (especially from phospholipids).[1] | 74-79% for Megestrol Acetate[8] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Good for removing salts and highly polar interferences. | Can be labor-intensive and may have lower recovery for some analytes. | >90% for a panel of 19 steroids[9] | Moderate to High |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | High selectivity, can provide very clean extracts.[1] | More complex and costly than PPT or LLE. | >90% for Megestrol | High |
| HybridSPE® | A hybrid technique that combines protein precipitation with phospholipid removal in a single device. | Efficiently removes both proteins and phospholipids.[1] | Higher cost compared to traditional methods. | High (technique provides high recovery for various compounds)[1] | Very High |
2. Modify Chromatographic Conditions:
-
Change the Stationary Phase: Using a different column chemistry (e.g., C18, Phenyl-Hexyl) can alter the elution profile of both this compound and interfering compounds, potentially separating them.
-
Adjust the Mobile Phase: Modifying the organic solvent (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase can improve separation.
-
Gradient Elution: Employing a well-optimized gradient can help to separate this compound from the "matrix effect zone," which is often at the beginning and end of the chromatogram.
Issue 2: Inconsistent Internal Standard (this compound) Performance
Even with a deuterated internal standard, you may observe variability if the ion suppression is not consistent across samples or if the analyte and internal standard do not co-elute perfectly.
1. Ensure Co-elution of Analyte and Internal Standard:
Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts. If this separation is significant, they may experience different degrees of ion suppression.
-
Use a Less Retentive Column: A shorter or wider-bore column can reduce the separation between the analyte and the internal standard.
-
Isocratic Elution: In some cases, a carefully chosen isocratic mobile phase can ensure co-elution.
2. Evaluate Matrix Lot-to-Lot Variability:
The composition of biological matrices can vary between different lots or individuals. It is crucial to evaluate the matrix effect in multiple lots of the blank matrix to ensure the method's robustness.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from a method for the determination of megestrol acetate in human plasma.[10]
-
Sample Preparation:
-
To 100 µL of plasma in a polypropylene tube, add 25 µL of the this compound internal standard working solution.
-
Vortex for 1 minute.
-
-
Extraction:
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
-
Phase Separation:
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
-
Evaporation:
-
Transfer 1.0 mL of the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general procedure for steroid extraction from urine.
-
Sample Pre-treatment (Hydrolysis - if required for total concentration):
-
To 1 mL of urine, add β-glucuronidase enzyme solution.
-
Incubate at an appropriate temperature and time to cleave conjugated steroids.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water.[11]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of water to remove polar interferences.[11]
-
Allow the cartridge to dry completely under vacuum.
-
-
Elution:
-
Elute the this compound with 2 mL of an appropriate organic solvent (e.g., ethyl acetate or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Causes of Ion Suppression in LC-MS/MS Analysis.
Caption: Troubleshooting Workflow for Ion Suppression.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. arborassays.com [arborassays.com]
Technical Support Center: Optimizing Megestrol and Megestrol-d5 Extraction Recovery
Welcome to the technical support center for the analysis of megestrol and its deuterated internal standard, Megestrol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the extraction of these compounds from biological matrices.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the extraction of megestrol and this compound.
Q1: We are observing low recovery for both megestrol and this compound. What are the potential causes and solutions?
A1: Low recovery for both the analyte and the internal standard suggests a systematic issue with the extraction procedure. Here are the common culprits and troubleshooting steps:
-
Inadequate Extraction Solvent or Volume (LLE): The chosen organic solvent may not have a high enough partition coefficient for megestrol. Ensure the solvent is of appropriate polarity. For instance, while hexane can be used, solvents like methyl-tert-butyl-ether (MTBE) have shown good recovery. Also, ensure the solvent-to-sample volume ratio is sufficient to ensure complete extraction.
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Improper pH of the Sample: The pH of the sample can influence the ionization state of megestrol and affect its partitioning into the organic solvent. For Solid-Phase Extraction (SPE), a pH of around 8.5 has been shown to be optimal for the absorption of megestrol.[1] Experiment with adjusting the sample pH to optimize recovery.
-
Insufficient Mixing/Vortexing: Inadequate mixing during liquid-liquid extraction (LLE) will result in incomplete partitioning of the analytes into the organic phase. Ensure vigorous and sufficient vortexing or mixing to facilitate efficient extraction.
-
Incorrect SPE Cartridge or Conditioning: For Solid-Phase Extraction (SPE), using an inappropriate sorbent or improper conditioning, equilibration, and washing steps can lead to poor retention and subsequent loss of analytes. C18 cartridges are commonly used for steroid extraction. Ensure the cartridge is properly conditioned with methanol and equilibrated with water before loading the sample.
-
Analyte Degradation: Megestrol acetate can be unstable under certain conditions. Avoid prolonged exposure to harsh pH or high temperatures during the extraction process. Samples should be stored at -70°C until analysis.[2]
Q2: My this compound recovery is acceptable, but the megestrol recovery is low. What could be the reason?
A2: This scenario points towards issues specifically affecting the native analyte.
-
Analyte Degradation: The native megestrol may be more susceptible to enzymatic or chemical degradation in the biological matrix than the deuterated internal standard. Ensure samples are processed promptly after collection and stored appropriately.
-
Matrix Effects: Endogenous components in the sample matrix may selectively interfere with the extraction of megestrol. Consider a more rigorous sample cleanup method, such as a different SPE sorbent or a multi-step LLE.
Q3: We are seeing high variability in the this compound signal across different samples. How can we troubleshoot this?
A3: High variability in the internal standard signal can compromise the accuracy of your results.
-
Inconsistent Internal Standard Spiking: Ensure the internal standard solution is accurately and consistently added to all samples, standards, and quality controls. Use a calibrated pipette and verify the volume.
-
Differential Matrix Effects: The matrix components can vary between individual samples, leading to variable ion suppression or enhancement of the this compound signal. A stable isotope-labeled internal standard like this compound is expected to co-elute with the analyte and experience similar matrix effects, but significant variations in matrix composition can still cause issues. Improving the sample clean-up can help mitigate this.
-
Extraction Inefficiency Variation: Differences in the composition of individual samples (e.g., lipid content) can affect the extraction efficiency of the internal standard. Optimizing the extraction protocol to be more robust against these variations is crucial.
-
Analyte-Internal Standard Dissociation in the Source: In some cases, the analyte and deuterated internal standard can have slightly different ionization efficiencies in the mass spectrometer source, which can be exacerbated by matrix effects. Ensure the ion source parameters are optimized.
Q4: Can the pH of the sample affect megestrol and this compound recovery differently?
A4: While megestrol and this compound are structurally very similar, it is possible for pH to have a slightly different impact on their extraction, although this is less common. The deuteration is unlikely to significantly alter the pKa of the molecule. However, if you observe inconsistent analyte-to-internal standard ratios with pH changes, it could be due to subtle differences in their interaction with matrix components at different pH values. It is always recommended to optimize the pH for consistent and maximal recovery of both compounds.
II. Quantitative Data Summary
The following tables summarize reported extraction recovery data for megestrol from various studies to aid in method selection and optimization.
Table 1: Liquid-Liquid Extraction (LLE) Recovery of Megestrol Acetate
| Matrix | Extraction Solvent | Reported Recovery (%) | Reference |
| Human Plasma | Hexane | Not specified, but used in a validated method | [1] |
| Human Plasma | Methyl-tert-butyl-ether (MTBE) | 74.19 - 78.95 |
Table 2: Solid-Phase Extraction (SPE) Recovery of Megestrol
| Matrix | SPE Sorbent | Elution Solvent | Reported Recovery (%) | Reference |
| Human Fluid | Molecularly Imprinted Polymer | Methanol/Acetic Acid (9:1) | Up to 97.0 | |
| General Steroids | C18 | Methanol/Water mixtures | >90% (with 1% formic acid in loading mixture) |
III. Experimental Protocols
Below are detailed methodologies for common extraction procedures for megestrol.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a validated LC-MS/MS method.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) solution
-
Methyl-tert-butyl-ether (MTBE), HPLC grade
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 20,000 x g
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To 100 µL of plasma sample in a centrifuge tube, add a known amount of this compound IS solution.
-
Add 1.2 mL of MTBE to the tube.
-
Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.
-
Centrifuge the sample at 20,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 1.0 mL) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of reconstitution solvent.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) - General Procedure for Steroids
This is a general guideline for SPE of steroids using a C18 cartridge, which can be optimized for megestrol.
Materials:
-
Plasma/serum samples
-
This compound internal standard (IS) solution
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Methanol, HPLC grade
-
Deionized water
-
Washing solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
1% Formic acid solution
Procedure:
-
Sample Pre-treatment: To the plasma sample, add the this compound IS. To improve recovery, consider adding 1% formic acid to the sample mixture.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with a suitable washing solution (e.g., 3 mL of 5% methanol in water) to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any remaining aqueous solvent.
-
Elution: Elute the analytes with an appropriate volume of elution solvent (e.g., 1-2 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
IV. Visualizations
The following diagrams illustrate the experimental workflows and logical relationships for troubleshooting.
Caption: Workflow for Megestrol LLE.
Caption: Workflow for Megestrol SPE.
Caption: Low Recovery Troubleshooting Logic.
References
Minimizing isotopic crosstalk between megestrol and Megestrol-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic crosstalk between megestrol and its deuterated internal standard, Megestrol-d5, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern in the analysis of megestrol with this compound?
A1: Isotopic crosstalk, or isotopic interference, occurs when the isotopic signature of an analyte contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa.[1][2] Megestrol, like all organic molecules, has a natural abundance of heavier isotopes (primarily ¹³C). This can lead to a small percentage of megestrol molecules having a mass that overlaps with the mass of this compound, artificially inflating the internal standard's signal. This is particularly concerning at high concentrations of megestrol, which can lead to inaccurate quantification.[2][3]
Q2: What are the typical MRM transitions for megestrol and what should I consider for this compound?
A2: Commonly reported MRM (Multiple Reaction Monitoring) transitions for megestrol (as megestrol acetate, molecular weight ~384.5 g/mol ) in positive ion mode are:
For this compound, the precursor ion will be shifted by the mass of the five deuterium atoms. Therefore, the expected precursor ion is m/z 390.5 [M+H]⁺. The ideal product ion for this compound should also be shifted by five mass units if the deuterium labels are retained in the fragment. If the deuterium atoms are lost during fragmentation, the product ion could be the same as the unlabeled megestrol. The selection of a unique product ion for this compound is critical to minimizing crosstalk.
Q3: How can I experimentally assess the level of crosstalk between megestrol and this compound in my assay?
A3: To assess crosstalk, you can perform the following experiments:
-
Analyte to IS Crosstalk: Prepare a sample containing the highest concentration of unlabeled megestrol standard without any this compound. Analyze this sample and monitor the MRM transition for this compound. Any signal detected in the this compound channel is due to isotopic contribution from megestrol.
-
IS to Analyte Crosstalk: Prepare a sample containing the working concentration of this compound without any unlabeled megestrol. Analyze this sample and monitor the MRM transition for megestrol. Any signal in the megestrol channel indicates the presence of unlabeled megestrol impurity in the internal standard.
The results of these experiments will help you determine the significance of the crosstalk and whether further method optimization is necessary.
Troubleshooting Guides
Issue 1: High background signal observed in the this compound channel when analyzing high concentrations of megestrol.
This is a classic sign of isotopic crosstalk from the analyte to the internal standard.
Troubleshooting Steps:
-
Optimize Chromatographic Separation: While megestrol and this compound are expected to co-elute, ensuring a sharp and symmetrical peak shape can help minimize the impact of any minor retention time shifts that might exacerbate signal overlap. Ensure your LC method provides adequate separation from other matrix components.
-
Select a More Discriminating Product Ion:
-
Infuse this compound and perform a product ion scan to identify all major fragment ions.
-
Select a product ion for this compound that is unique and shows minimal interference from the fragmentation of unlabeled megestrol. Ideally, this fragment will retain the deuterium labels.
-
-
Adjust MRM Transitions: The following table provides a structured approach to selecting and evaluating MRM transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Option 1 | Product Ion (m/z) - Option 2 | Rationale for Selection |
| Megestrol | 385.5 | 325.4 | 267.1 | Commonly cited transitions providing good sensitivity.[4][5] |
| This compound | 390.5 | 330.4 | 272.1 | Assumes deuterium labels are retained in the fragment. |
Experimental Protocol: Selecting the Optimal Product Ion
-
Prepare a solution of this compound at a concentration suitable for infusion (e.g., 1 µg/mL in 50:50 acetonitrile:water).
-
Infuse the solution into the mass spectrometer.
-
Perform a product ion scan with the precursor mass set to m/z 390.5.
-
Identify the most intense product ions.
-
Separately, infuse a high concentration solution of unlabeled megestrol (e.g., 10 µg/mL).
-
Perform a product ion scan with the precursor mass set to m/z 385.5.
-
Compare the product ion spectra of megestrol and this compound. Select a product ion for this compound that has a high signal intensity and a low corresponding signal in the megestrol product ion scan at the same m/z.
Issue 2: Inaccurate quantification at the lower and upper limits of the calibration curve.
This can be caused by crosstalk affecting the accuracy of your calibration standards.
Troubleshooting Steps:
-
Evaluate the Purity of the Internal Standard: As described in the FAQ, check for the presence of unlabeled megestrol in your this compound standard. If significant impurities are found, source a new, higher-purity standard.
-
Optimize the Concentration of the Internal Standard: A higher concentration of the internal standard can sometimes help to mitigate the relative contribution of crosstalk from a high concentration of the analyte. However, be mindful of potential detector saturation.
-
Utilize a Narrower Calibration Range: If crosstalk is unavoidable and significant only at the highest concentrations, consider narrowing the dynamic range of your assay.
-
Mathematical Correction: As an advanced approach, the level of crosstalk can be mathematically calculated and corrected for during data processing. However, this should be used with caution and requires thorough validation.
Visualizations
Caption: Troubleshooting workflow for addressing isotopic crosstalk.
Caption: Logic diagram for selecting optimal MRM transitions.
References
- 1. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Stability of Megestrol-d5 in different biological matrices
This technical support center provides guidance and answers frequently asked questions regarding the stability of Megestrol-d5 in various biological matrices. This information is crucial for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their bioanalytical methods.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is largely based on studies of its non-deuterated analog, Megestrol Acetate. Deuterated internal standards like this compound are generally expected to exhibit similar stability profiles to their non-deuterated counterparts under typical bioanalytical conditions. However, it is always recommended to perform your own stability assessments within your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for the stability of this compound in biological matrices?
A1: The stability of this compound, an analog of the synthetic progestin Megestrol Acetate, is a critical factor for its use as an internal standard in quantitative bioanalysis. Key factors influencing its stability include the biological matrix (plasma, serum, urine), storage temperature, duration of storage, and the presence of enzymes or other reactive species. Like many steroid compounds, this compound is relatively stable, but proper handling and storage are essential to prevent degradation and ensure accurate analytical results.
Q2: How should I store biological samples containing this compound for short-term and long-term periods?
A2: Proper storage is crucial to maintain the integrity of this compound in biological samples. Based on stability studies of Megestrol Acetate, the following storage conditions are recommended:
-
Short-Term Storage: For short durations (e.g., up to 24 hours), samples can be stored at refrigerated temperatures (2-8°C). Some studies have shown stability at room temperature for several hours, but refrigeration is a safer practice to minimize potential degradation.
-
Long-Term Storage: For long-term storage, samples should be kept frozen at -20°C or, preferably, -80°C.[1] Studies on Megestrol Acetate in human plasma have demonstrated stability for at least 15 weeks when stored at -80°C.[1]
Q3: Is this compound susceptible to degradation during freeze-thaw cycles?
A3: Yes, repeated freeze-thaw cycles can potentially lead to the degradation of analytes in biological matrices. For Megestrol Acetate, stability has been demonstrated for up to three freeze-thaw cycles when samples are thawed at room temperature and then refrozen.[1] To minimize the risk of degradation, it is best practice to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the entire sample.
Q4: What is post-preparative or autosampler stability, and how does it apply to this compound?
A4: Post-preparative stability refers to the stability of the analyte in the processed sample (e.g., after extraction and reconstitution in the mobile phase) while it is waiting for analysis, often in an autosampler. For Megestrol Acetate, studies have evaluated post-extraction stability at 4°C for 24 hours.[1] It is important to assess the stability of this compound in the final analytical solution under the conditions of your specific workflow to ensure that no significant degradation occurs before injection into the analytical instrument.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or decreasing this compound peak area over a batch run. | Autosampler Instability: this compound may be degrading in the autosampler over time. | 1. Check the temperature of the autosampler and ensure it is set to a refrigerated temperature (e.g., 4°C). 2. Perform an autosampler stability experiment by re-injecting the same prepared sample at different time points (e.g., 0, 4, 8, 12, 24 hours) to assess for degradation. 3. If instability is observed, consider reducing the batch size or preparing smaller batches more frequently. |
| Poor recovery of this compound during sample preparation. | Degradation during extraction: The extraction procedure (e.g., pH, solvent, temperature) may be causing degradation. | 1. Review the extraction protocol. Ensure that the pH of the sample is appropriate and that the solvents used are compatible with this compound. 2. Avoid prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures). 3. Perform a recovery experiment at each step of the extraction process to pinpoint where the loss is occurring. |
| Variable this compound response between different sample aliquots. | Inadequate thawing and mixing: Incomplete thawing or insufficient mixing of samples after thawing can lead to non-homogenous distribution of the analyte. | 1. Ensure that samples are completely thawed before processing. Thawing at room temperature is a common practice.[1] 2. Thoroughly vortex-mix the samples after thawing and before taking an aliquot for extraction to ensure homogeneity. |
| Unexpected peaks or interfering signals at the retention time of this compound. | Metabolic conversion or degradation: In vivo metabolism or ex vivo degradation could lead to the formation of interfering compounds. | 1. Review the literature for known metabolites of Megestrol Acetate. The primary metabolism involves hydroxylation.[2][3] 2. Use a high-resolution mass spectrometer to investigate the mass-to-charge ratio of the interfering peak to help identify it. 3. Optimize the chromatographic method to separate the interfering peak from this compound. |
Stability Data Summary
The following tables summarize the stability of Megestrol Acetate in human plasma as reported in the literature. This data can be used as a proxy for estimating the stability of this compound.
Table 1: Freeze-Thaw and Storage Stability of Megestrol Acetate in Human Plasma
| Stability Condition | Matrix | Concentration Levels Tested (ng/mL) | Duration | Stability Assessment |
| Freeze-Thaw | Human Plasma | 3, 70, 1600 | 3 cycles | Stable |
| Short-Term (Room Temp) | Human Plasma | 3, 70, 1600 | 24 hours | Stable |
| Long-Term | Human Plasma | 3, 70, 1600 | 15 weeks at -80°C | Stable |
| Post-Extraction | Processed Sample | 3, 70, 1600 | 24 hours at 4°C | Stable |
Data adapted from a study on Megestrol Acetate.[1]
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
This protocol outlines a typical procedure to evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Protocol 2: Assessment of Long-Term Stability
This protocol describes a general method for determining the long-term stability of this compound under specific storage conditions.
Caption: Workflow for Long-Term Stability Assessment.
References
Technical Support Center: Enhancing Megestrol Detection with Megestrol-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the sensitivity of low-level megestrol detection using Megestrol-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for megestrol analysis?
A1: this compound is a stable isotope-labeled version of megestrol.[1][2] Using a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. It is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte (megestrol). This means it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By correcting for variations in sample preparation and instrument response, this compound significantly improves the accuracy, precision, and robustness of the analytical method, especially at low concentrations.
Q2: What is the primary analytical technique for sensitive megestrol detection?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the highly sensitive and selective quantification of megestrol in biological matrices.[3] This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, allowing for the detection of megestrol at very low concentrations (ng/mL levels).[4][5]
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[6][7][8] These effects can lead to inaccurate and imprecise quantification of megestrol.[6] Using this compound helps to compensate for matrix effects as both the analyte and the internal standard are affected similarly.[6]
Q4: What are the expected mass transitions (MRM) for megestrol and this compound?
A4: For megestrol, a common transition monitored in positive ion mode is m/z 385.3 → 267.2.[9] For this compound, the precursor ion will be shifted by 5 mass units, so the expected transition would be approximately m/z 390.3 → 272.2. The exact mass transitions should be optimized during method development by infusing a standard solution of each compound into the mass spectrometer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / High Limit of Quantitation (LLOQ) | 1. Inefficient sample extraction and cleanup. 2. Suboptimal mass spectrometer parameters. 3. Matrix effects causing ion suppression.[6][8] 4. Poor chromatographic peak shape.[10] | 1. Optimize the sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) to improve recovery and remove interfering substances.[11] 2. Tune the mass spectrometer for megestrol and this compound to maximize signal intensity. Optimize parameters such as ion spray voltage, nebulizer gas flow, and collision energy. 3. Improve chromatographic separation to separate megestrol from matrix components. Dilute the sample extract if possible.[7] 4. Ensure the mobile phase is compatible with the analyte and column. Check for column degradation.[10] |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instrument instability. 3. Carryover from previous injections.[10] | 1. Ensure precise and consistent pipetting and solvent evaporation steps. Automate sample preparation if possible. 2. Allow the LC-MS/MS system to equilibrate. Monitor system suitability by injecting standards. 3. Optimize the autosampler wash procedure. Use a strong solvent to wash the injection needle and port between samples. |
| Peak Tailing or Fronting | 1. Column overload. 2. Secondary interactions between the analyte and the column stationary phase. 3. Column degradation or contamination.[12] 4. Mismatched injection solvent and mobile phase.[12] | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH or use a different column chemistry. 3. Flush the column with a strong solvent or replace the column if necessary.[12] 4. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[12] |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.[10] 4. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it has exceeded its lifetime. 4. Degas the mobile phase and prime the pumps. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a generalized procedure based on common practices in published literature.[4][13]
Materials:
-
Human plasma samples
-
Megestrol and this compound stock solutions
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Water
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Spike with 25 µL of this compound internal standard solution (concentration to be optimized during method development).
-
Add 20 µL of 1% formic acid and vortex for 1 minute.[13]
-
Add 1.2 mL of MTBE and vortex for 10 minutes.[13]
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.[13]
-
Transfer the upper organic layer (approximately 1.0 mL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters that should be optimized for your specific instrument and application.[4][9]
| Parameter | Value |
| LC System | Agilent 1200 series or equivalent |
| Column | YMC Hydrosphere C18 (or equivalent), 50 x 2.0 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH adjusted to 5.0 with formic acid) |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 40% A, 60% B[4][5] |
| Flow Rate | 0.4 mL/min[4][5] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Megestrol) | m/z 385.3 → 267.2[9] |
| MRM Transition (this compound) | m/z 390.3 → 272.2 (to be optimized) |
| Ion Spray Voltage | 5500 V[9] |
| Temperature | 500°C |
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for megestrol analysis found in the literature.
| Parameter | Reference[14] | Reference[4][5] |
| Internal Standard | Medrysone | Tolbutamide |
| Linearity Range | 0.5 - 200.0 ng/mL | 1 - 2000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5.2% | Not specified |
| Inter-day Precision (%RSD) | < 5.2% | Not specified |
| Accuracy (%RE) | < 6.4% | Not specified |
| Recovery | Not specified | Not specified |
Note: The use of this compound as the internal standard is expected to yield similar or improved performance characteristics.
Visualizations
Caption: Experimental workflow for megestrol analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Development of megestrol acetate solid dispersion nanoparticles for enhanced oral delivery by using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. simbecorion.com [simbecorion.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for Megestrol Acetate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of megestrol acetate in biological matrices. It focuses on the validation of a method using a deuterated internal standard, Megestrol-d5, and compares its theoretical advantages against methods employing non-deuterated internal standards and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. All quantitative data from cited studies are summarized for clear comparison, and detailed experimental protocols are provided.
The Gold Standard: LC-MS/MS with a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS analysis. The near-identical chemical and physical properties of the deuterated standard to the analyte, megestrol acetate, ensure that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in extraction recovery and matrix effects, leading to superior accuracy and precision.
While specific performance data for a validated LC-MS/MS method using this compound was not available in the reviewed literature, the following tables present data from validated methods using other internal standards and an HPLC-UV method for comparison. The expected performance of a method utilizing this compound would be at least comparable to, and likely exceeding, the precision and accuracy of these methods due to the inherent advantages of a deuterated internal standard.
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters for different analytical methods used for the quantification of megestrol acetate.
Table 1: Comparison of LC-MS/MS Method Performance
| Validation Parameter | LC-MS/MS with Tolbutamide IS[1][2] | LC-MS/MS with Medrysone IS[3] |
| Linearity Range | 1 - 2000 ng/mL | 0.5 - 200.0 ng/mL |
| Correlation Coefficient (r) | > 0.99 | Not Reported |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Not Reported |
| Intra-day Precision (% RSD) | < 5.2% | < 5.2% |
| Inter-day Precision (% RSD) | < 5.2% | < 5.2% |
| Intra-day Accuracy (% RE) | < 6.4% | < 6.4% |
| Inter-day Accuracy (% RE) | < 6.4% | < 6.4% |
Table 2: Performance of an Alternative HPLC-UV Method
| Validation Parameter | HPLC-UV with 2,3-diphenyl-1-indenone IS[4] |
| Linearity Range | 10 - 600 ng/mL |
| Limit of Detection | 5 ng/mL |
| Intra-assay Precision (% RSD) | 4% |
| Inter-assay Precision (% RSD) | 6% |
| Intra-assay Accuracy | within 3% of actual values |
| Inter-assay Accuracy | within 3% of actual values |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LC-MS/MS Method with Tolbutamide Internal Standard[1][2]
-
Sample Preparation: Liquid-liquid extraction with methyl-tert-butyl-ether.
-
Chromatographic Separation:
-
Column: YMC Hydrosphere C18.
-
Mobile Phase: Isocratic elution with 10 mm ammonium formate buffer (pH 5.0 with formic acid) and methanol (60:40, v/v).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Megestrol acetate (m/z 385.5 → 267.1) and Tolbutamide (m/z 271.4 → 155.1).
-
LC-MS/MS Method with Medrysone Internal Standard[3]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation:
-
Column: Hanbon Lichrospher.
-
Mobile Phase: Methanol and water containing 0.1% formic acid and 20 mmol/L ammonium acetate (5:1, v/v).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Megestrol (m/z 385.5 → 325.4) and Medrysone (m/z 387.5 → 327.4).
-
HPLC-UV Method[4]
-
Sample Preparation: Extraction with hexane.
-
Chromatographic Separation:
-
Column: µ-Bondapak C18.
-
Mobile Phase: Acetonitrile, methanol, water, and acetic acid (41:23:36:1).
-
-
Detection: UV detection at 280 nm.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the typical workflow for LC-MS/MS method validation and the logical comparison between the different analytical approaches.
Caption: Workflow for LC-MS/MS Method Validation.
Caption: Comparison of Analytical Methods for Megestrol Acetate.
References
- 1. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic procedure for the quantitative analysis of megestrol acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Megestrol Assays Utilizing Megestrol-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of megestrol acetate in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of analytical methodologies, emphasizing the cross-validation of megestrol assays with a focus on the use of Megestrol-d5 as an internal standard. The inclusion of a stable isotope-labeled internal standard like this compound is a critical component of a robust and reliable bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Importance of an Ideal Internal Standard
In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality control samples. The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal IS should have physicochemical properties very similar to the analyte and should not be present in the biological matrix being analyzed. This compound, a deuterated analog of megestrol, serves as an excellent internal standard for megestrol acetate analysis due to its chemical and chromatographic similarity, while being distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
Performance Comparison of Megestrol Assays
The following table summarizes the performance characteristics of a typical validated LC-MS/MS method for the quantification of megestrol acetate in human plasma, illustrating the level of performance achievable with the use of a suitable internal standard like this compound. While the cited studies may have used other internal standards, the principles and expected performance are directly applicable to a method employing this compound.
| Parameter | Method A (LC-MS/MS with Tolbutamide IS)[1][2] | Method B (LC-MS/MS with Medrysone IS)[3] |
| Linearity Range | 1 - 2000 ng/mL | 0.5 - 200.0 ng/mL |
| Correlation Coefficient (r) | > 0.99 | Not explicitly stated, but method was successfully applied in a bioequivalence study |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (% RSD) | < 15% | < 5.2% |
| Inter-day Precision (% RSD) | < 15% | < 5.2% |
| Intra-day Accuracy (% RE) | Within ± 15% | < 6.4% |
| Inter-day Accuracy (% RE) | Within ± 15% | < 6.4% |
| Recovery | Not explicitly stated in abstract | Not explicitly stated in abstract |
| Matrix Effect | Evaluated and found to be acceptable | Not explicitly stated in abstract |
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method for the determination of megestrol acetate in human plasma is outlined below. This protocol is a composite based on established methodologies and best practices in bioanalytical method validation.[1][2][3]
Sample Preparation: Liquid-Liquid Extraction
-
Thaw frozen human plasma samples, calibration standards, and quality control samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl-tert-butyl-ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent[4]
-
Column: YMC Hydrosphere C18 (50 x 2.0 mm, 3 µm) or equivalent[1][2]
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate buffer (pH 5.0) and methanol (60:40, v/v)[1][2]
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
Mass Spectrometric Conditions
-
Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy: Optimized for each transition (e.g., 25 eV for megestrol acetate)[4]
Visualizing the Workflow
The following diagrams illustrate the key workflows in the cross-validation of megestrol assays.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is integral to the development of a robust and reliable LC-MS/MS assay for the quantification of megestrol acetate in biological matrices. The data presented in this guide demonstrate that such methods can achieve high levels of sensitivity, accuracy, and precision, making them suitable for demanding applications in pharmaceutical research and development. The detailed experimental protocol provides a solid foundation for laboratories looking to implement or cross-validate their own megestrol assays. The principles of bioanalytical method validation outlined by regulatory agencies should always be followed to ensure data integrity.[5]
References
- 1. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
Inter-laboratory Comparison of Megestrol Quantification with Megestrol-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quantification of megestrol acetate, a synthetic progestin, is crucial in pharmacokinetic studies, therapeutic drug monitoring, and residue analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for this purpose due to its high sensitivity and selectivity. The inclusion of a stable isotope-labeled internal standard, such as Megestrol-d5, is paramount for robust and reliable results, minimizing analytical variability. This guide outlines and compares key aspects of various LC-MS/MS methods for megestrol acetate quantification.
Experimental Protocols
Detailed methodologies from published studies provide a framework for establishing and validating a robust assay for megestrol acetate. While specific parameters may vary between laboratories, the core principles of extraction, chromatographic separation, and mass spectrometric detection remain consistent.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common and effective method for extracting megestrol acetate from biological matrices like human plasma is liquid-liquid extraction.
-
Sample Aliquoting : Transfer a precise volume of the plasma sample (e.g., 100 µL) to a clean polypropylene tube.
-
Internal Standard Spiking : Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control sample.
-
pH Adjustment (Optional but Recommended) : Addition of a small volume of a weak acid, such as 1% formic acid, can aid in the extraction process[1].
-
Extraction Solvent Addition : Add an immiscible organic solvent, such as methyl-tert-butyl-ether (MTBE), to the plasma sample[1].
-
Vortexing : Vortex the mixture vigorously for several minutes (e.g., 10 minutes) to ensure thorough mixing and efficient extraction of the analyte and internal standard into the organic layer.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to achieve complete separation of the aqueous and organic layers[1].
-
Supernatant Transfer : Carefully transfer the upper organic layer to a new tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 40°C).
-
Reconstitution : Reconstitute the dried residue in a specific volume of the mobile phase or a compatible solvent mixture to prepare the sample for LC-MS/MS analysis.
Chromatographic Conditions
Chromatographic separation is essential to resolve megestrol acetate from potential interferences in the sample matrix.
-
Column : A reverse-phase C18 column is commonly used for the separation of megestrol acetate. An example is a YMC Hydrosphere C18 column[2][3].
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol) is often employed. A typical composition is a 60:40 (v/v) mixture of the aqueous and organic phases[2][3].
-
Flow Rate : A flow rate in the range of 0.4 mL/min is suitable for standard analytical columns[2][3].
-
Column Temperature : Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.
Mass Spectrometry Conditions
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for accurate quantification.
-
Ionization Mode : Electrospray ionization (ESI) in the positive ion mode is typically used for megestrol acetate analysis[1][2][3][4].
-
Multiple Reaction Monitoring (MRM) : The instrument is operated in MRM mode to monitor specific precursor-to-product ion transitions for both megestrol acetate and the internal standard, this compound.
-
Instrument Parameters : Optimization of instrument parameters such as collision energy, declustering potential, and source temperature is crucial for maximizing signal intensity[1].
Data Presentation: Comparison of Method Performance
The following table summarizes the performance characteristics of different validated LC-MS/MS methods for megestrol acetate quantification. While these studies did not use this compound, they provide a benchmark for expected performance. The use of a stable isotope-labeled internal standard like this compound is expected to further improve precision and accuracy.
| Parameter | Method 1[2][3] | Method 2[4] |
| Internal Standard | Tolbutamide | Medrysone |
| Linearity Range | 1 - 2000 ng/mL | 0.5 - 200.0 ng/mL |
| Correlation Coefficient (r) | > 0.99 | Not Reported |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 5.2% |
| Inter-day Precision (%RSD) | < 15% | < 5.2% |
| Intra-day Accuracy (%RE) | Within ±15% | Within ±6.4% |
| Inter-day Accuracy (%RE) | Within ±15% | Within ±6.4% |
| Recovery | Not explicitly stated | Not explicitly stated |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the quantification of megestrol.
Caption: Experimental workflow for megestrol quantification.
Caption: Logical relationship of analytical components.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the High Accuracy and Precision of Megestrol Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of megestrol acetate, a synthetic progestin used for appetite stimulation and in oncology, demands the utmost accuracy and precision. In bioanalytical settings, particularly in pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard, such as deuterated megestrol acetate, is the gold standard. This guide provides an objective comparison of this method's performance, supported by experimental data and detailed protocols, demonstrating its superiority for reliable quantification in complex biological matrices.
The core principle behind using a deuterated internal standard lies in its chemical and physical similarity to the analyte. Megestrol acetate-d3, for instance, co-elutes with the non-labeled drug during chromatography and exhibits identical ionization efficiency in the mass spectrometer.[1][2][3] However, its increased mass allows it to be distinguished by the detector. This near-perfect analogy enables the deuterated standard to effectively compensate for variations in sample preparation, extraction recovery, and matrix-induced signal suppression or enhancement, which are significant challenges in bioanalysis.[4][5]
Performance Data: Accuracy and Precision
The use of a deuterated internal standard in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods consistently yields high accuracy and precision. Validation data from multiple studies, summarized below, highlight the method's reliability across various concentration ranges in human plasma.
Table 1: Inter-Assay Accuracy and Precision of Megestrol Acetate Analysis
| Study Reference | Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| Study 1[6][7] | 2 - 5,000 (Linear Range) | 92.61 - 103.2 | ≤ 4.192 |
| Study 2[8] | 6 | 99.4 - 106.6 | 1.7 - 3.6 |
| Study 2[8] | 160 | 99.4 - 106.6 | 1.7 - 3.6 |
| Study 2[8] | 1,600 | 99.4 - 106.6 | 1.7 - 3.6 |
| Study 2[8] | 3,200 | 99.4 - 106.6 | 1.7 - 3.6 |
Accuracy is presented as the percentage of the nominal concentration. Precision is represented by the coefficient of variation (CV).
These results demonstrate that the method is highly accurate, with measured values typically within 15% of the nominal value (and within 20% for the Lower Limit of Quantification), and highly precise, with coefficients of variation well below 15%, aligning with guidelines from regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH).[9][10][11]
Comparative Advantage
Methods that employ non-isotopic internal standards, such as structural analogs like tolbutamide, can also be validated and used successfully.[12][13] However, they may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to greater variability. The use of a deuterated standard is particularly advantageous for controlling extraction conditions and ionization efficiency, leading to more robust and reliable results.[4]
Experimental Workflow and Protocols
A robust and validated bioanalytical method is critical for generating reliable data. The following section details a typical experimental workflow and a representative protocol for the quantification of megestrol acetate in human plasma using a deuterated internal standard.
Caption: Workflow for Megestrol Acetate Analysis.
Detailed Experimental Protocol
This protocol provides a representative example of a validated LC-MS/MS method for megestrol acetate quantification.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 100 µL aliquot of human plasma, add 25 µL of the deuterated internal standard (IS) working solution (e.g., megestrol acetate-d3 at 2 µg/mL).[14]
-
Vortex mix the sample for 1 minute.
-
Add 1.2 mL of methyl-tert-butyl-ether (MTBE), vortex for 10 minutes, and then centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to separate the organic and aqueous layers.[14]
-
Transfer the upper organic layer (approximately 1.0 mL) to a clean tube.[14]
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase and transfer to an autosampler vial for analysis.
Alternative Method: Solid-Phase Extraction (SPE)
For certain matrices like animal fat, a solid-phase extraction cleanup may be employed.
-
After an initial liquid extraction, the extract is loaded onto a C18 SPE cartridge.[15]
-
The cartridge is washed with a non-polar solvent like hexane to remove lipids.
-
The analyte and internal standard are then eluted with a more polar solvent mixture, such as 20% ethyl acetate in hexane.[15]
-
The eluate is evaporated and reconstituted for LC-MS/MS analysis.[15]
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., YMC Hydrosphere C18, 2.0 x 50 mm, 3 µm) is commonly used.[14]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an ammonium formate buffer and methanol is effective. For example, 10 mM ammonium formate (pH 5.0) and methanol (60:40, v/v).[13]
-
Flow Rate: A flow rate of 0.4 mL/min is typical.[13]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
3. Calibration and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of megestrol acetate to the deuterated internal standard against the known concentrations of calibration standards.[14]
-
Linearity is typically assessed over a range such as 1 to 2,000 ng/mL, with a correlation coefficient (r) of >0.99 being desirable.[12][13]
-
The concentration of megestrol acetate in quality control and unknown samples is then determined from this curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Megestrol Acetate-D3 - Acanthus Research [acanthusresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ultra-performance liquid chromatography-tandem mass spectrometry assay for determination of plasma nomegestrol acetate and estradiol in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 6. Novel nanocrystal formulation of megestrol acetate has improved bioavailability compared with the conventional micronized formulation in the fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of megestrol acetate in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Megestrol-d5: Enhancing Specificity and Selectivity in Complex Bioanalytical Samples
A comparative guide for researchers, scientists, and drug development professionals on the use of Megestrol-d5 as an internal standard in the quantitative analysis of megestrol acetate.
The accurate quantification of megestrol acetate in complex biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a suitable internal standard (IS) is critical to account for variability during sample preparation and analysis. This guide provides a comparative overview of the performance of the stable isotope-labeled (SIL) internal standard, this compound, against commonly used structural analog internal standards.
The Superiority of Stable Isotope-Labeled Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics. This ensures that any matrix-induced signal suppression or enhancement, or variability in sample processing, affects both the analyte and the IS to the same extent, leading to a more accurate and precise quantification.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis. By incorporating stable isotopes like deuterium, the chemical structure and physicochemical properties of this compound are nearly identical to the unlabeled megestrol acetate. This near-identical behavior provides a more reliable correction for analytical variability compared to structural analog internal standards, which may have different extraction recoveries and ionization efficiencies.
Comparative Analysis of Internal Standards for Megestrol Acetate
While direct head-to-head experimental data comparing this compound with structural analogs for megestrol acetate analysis is limited in published literature, a comprehensive review of existing validation data for megestrol acetate assays using structural analogs and the established principles of SIL IS use allows for a robust comparison.
Several studies have reported the validation of LC-MS/MS methods for megestrol acetate in human plasma using structural analog internal standards such as tolbutamide, medrysone, and 2,3-diphenyl-1-indenone.[1][2][3] The performance of these methods is summarized in the table below.
| Parameter | Method with Tolbutamide IS[1] | Method with Medrysone IS[2] | Method with 2,3-diphenyl-1-indenone IS[3] | Expected Performance with this compound IS |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma and other complex matrices |
| Linearity (r²) | >0.99 | Not Reported | >0.99 | >0.99 |
| Precision (RSD%) | Intra-day: 1.8-5.5 Inter-day: 2.5-6.8 | Intra-batch: <5.2 Inter-batch: <5.2 | Intra-assay: 4 Inter-assay: 6 | Expected to be consistently low (<5%) due to better tracking of variability. |
| Accuracy (%RE) | Intra-day: -4.3 to 3.7 Inter-day: -3.8 to 2.9 | Intra-batch: <6.4 Inter-batch: <6.4 | Within 3% of actual values | Expected to be high (typically within ±5%) due to superior correction for matrix effects. |
| Recovery (%) | 85.6 - 92.3 | Not Reported | Not Reported | Expected to closely mimic megestrol acetate recovery, providing more accurate correction. |
| Matrix Effect | 88.9 - 94.1% | Not explicitly quantified | No interference observed | Expected to be minimal and effectively compensated for, leading to higher data reliability.[4] |
The use of a deuterated internal standard, such as this compound, is anticipated to provide superior performance, particularly in minimizing variability arising from matrix effects and extraction inconsistencies. This is because its chemical and physical properties are virtually identical to the analyte, megestrol acetate.
Experimental Protocols
Detailed methodologies are crucial for reproducible bioanalytical assays. Below are representative experimental protocols for the analysis of megestrol acetate in human plasma using a structural analog internal standard, which can be adapted for use with this compound.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., Medrysone at a specific concentration).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions (Example)
-
LC System: Agilent 1200 Series HPLC
-
Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate in water (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
MS System: API 4000 Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Megestrol Acetate: m/z 385.3 → 325.3
-
Medrysone (IS): m/z 387.3 → 327.3
-
This compound (IS): m/z 390.3 → 330.3 (projected)
-
Visualizing the Analytical Workflow and Signaling Pathway
To further illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical bioanalytical workflow and the signaling pathway of megestrol acetate.
References
- 1. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic procedure for the quantitative analysis of megestrol acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
A Comparative Guide to the Bioequivalence of Megestrol Acetate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence and pharmacokinetic profiles of different megestrol acetate formulations. The information presented is collated from various clinical studies to support research and development in drug formulation. Experimental data is summarized for clear comparison, and detailed methodologies are provided for key experimental protocols.
Comparative Pharmacokinetic Data
The bioequivalence of different megestrol acetate formulations is primarily assessed by comparing their key pharmacokinetic parameters. The following tables summarize data from studies comparing a test formulation to a reference formulation.
Table 1: Bioequivalence of Megestrol Acetate Nanosuspension (625 mg/5 mL) [1]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 925.95 ± 283.41 | 911.19 ± 274.20 | 101.09% (93.85% - 108.90%) |
| AUCt (h*ng/mL) | 9,868.35 ± 3,674.01 | 10,056.30 ± 3,163.78 | 96.56% (91.60% - 101.78%) |
| Tmax (h) | 1.5 (median) | 1.5 (median) | N/A |
Cmax: Maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach maximum plasma concentration; SD: Standard Deviation; CI: Confidence Interval.
Table 2: Relative Bioavailability of Megestrol Acetate 160 mg Tablets
| Formulation | Relative Bioavailability (%) |
| 160 mg Regular Tablet | 97% |
| 160 mg Micronized Tablet | 118% |
Relative to a 40 mg tablet administered four times a day.
Experimental Protocols
The assessment of bioequivalence for megestrol acetate formulations typically involves a randomized, crossover study in healthy volunteers. Below is a representative experimental protocol.
Bioequivalence Study Design
A typical bioequivalence study for megestrol acetate oral suspension is conducted as a single-dose, two-treatment, two-period crossover study under fasting conditions.[2] Healthy subjects are randomly assigned to receive either the test or the reference formulation, followed by a washout period of at least two weeks before receiving the other formulation.[1]
Inclusion Criteria:
-
Healthy adult male subjects.
-
Age between 19 and 44 years.
-
Body Mass Index (BMI) within a normal range.
Exclusion Criteria:
-
History of clinically significant diseases.
-
Use of any medication that could interfere with the study drug.
-
Hypersensitivity to megestrol acetate.
Dosing and Administration: Subjects receive a single oral dose of the megestrol acetate formulation (e.g., 625 mg/5 mL) with a specified volume of water.[1]
Blood Sampling: Blood samples are collected at pre-dose and at multiple time points post-dose, typically up to 120 hours.[1] Plasma is separated by centrifugation and stored at -70°C until analysis.
Bioanalytical Method: LC-MS/MS for Megestrol Acetate Quantification
The concentration of megestrol acetate in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][3]
Sample Preparation: Plasma samples are prepared for analysis using liquid-liquid extraction or protein precipitation.[3][4] An internal standard (IS) is added to the plasma samples before extraction to ensure accuracy and precision. While various internal standards have been used, a deuterated version of the analyte, such as Megestrol-d5 , is considered ideal due to its similar chemical and physical properties, which helps to account for variability during sample processing and analysis.
Chromatographic Conditions:
-
Column: A C18 analytical column is commonly used for separation.[5][6]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate) is used as the mobile phase in an isocratic elution mode.[3][5][6]
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: A small volume of the extracted sample is injected into the LC-MS/MS system.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for both megestrol acetate and the internal standard.[3] For megestrol, a common transition monitored is m/z 385.5 → 325.4.[3]
Method Validation: The bioanalytical method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability. The lower limit of quantification (LLOQ) for megestrol acetate is typically in the low ng/mL range.[1][5][6]
Visualizing the Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for megestrol acetate formulations.
References
- 1. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of megestrol acetate in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of megestrol acetate solid dispersion nanoparticles for enhanced oral delivery by using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
Performance Evaluation of Megestrol-d5 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The choice of mass spectrometer for the quantitative analysis of Megestrol-d5 is contingent on the specific requirements of the assay, such as the need for ultimate sensitivity, high selectivity, or the capability for untargeted analysis.
-
Triple Quadrupole (QqQ) mass spectrometers are the gold standard for targeted quantification, offering superior sensitivity and robustness in Multiple Reaction Monitoring (MRM) mode. This makes them ideal for bioanalytical studies requiring low limits of quantification.
-
Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide high resolution and mass accuracy, which enhances selectivity and is beneficial for complex matrices. While traditionally less sensitive than QqQ for targeted analysis, modern Q-TOF instruments can achieve comparable performance. They also offer the advantage of untargeted data acquisition.
-
Orbitrap-based mass spectrometers deliver the highest resolution and mass accuracy, providing exceptional selectivity and confidence in compound identification. Similar to Q-TOF, they are well-suited for both targeted and untargeted analyses and can achieve sensitivity comparable to triple quadrupoles for many applications.
Quantitative Performance Comparison
The following tables summarize the expected quantitative performance of this compound on Triple Quadrupole, Q-TOF, and Orbitrap mass spectrometers. The data for the Triple Quadrupole is based on published methods for Megestrol Acetate, while the performance on Q-TOF and Orbitrap platforms is extrapolated from studies on other steroid compounds.
Table 1: Performance Characteristics of this compound Analysis on Different Mass Spectrometry Platforms
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1 ng/mL | 1 - 5 ng/mL | 1 - 5 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (%RE) | ± 15% | ± 15% | ± 15% |
Experimental Protocols
Detailed methodologies for the analysis of this compound on each platform are provided below. These protocols are representative and may require optimization for specific instruments and matrices.
Triple Quadrupole (QqQ) Mass Spectrometry Protocol
This protocol is based on established methods for the quantification of Megestrol Acetate in human plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution.
-
Perform a liquid-liquid extraction with 1 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 50% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Predicted for this compound):
-
Quantifier: m/z 390.3 → 330.3
-
Qualifier: m/z 390.3 → 272.2
-
-
Collision Energy: Optimized for the specific instrument (typically 15-30 eV)
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry Protocol
This protocol is based on methods for the analysis of other deuterated steroids.
-
Sample Preparation: Same as for the Triple Quadrupole protocol.
-
Liquid Chromatography (LC): Same as for the Triple Quadrupole protocol.
-
Mass Spectrometry (MS):
-
Ionization: ESI, Positive Mode
-
Acquisition Mode: Targeted MS/MS (Product Ion Scan)
-
Precursor Ion: m/z 390.3
-
Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) to obtain a rich fragmentation spectrum.
-
Mass Resolution: > 20,000 FWHM
-
Orbitrap Mass Spectrometry Protocol
This protocol is based on methods for the analysis of other deuterated steroids.
-
Sample Preparation: Same as for the Triple Quadrupole protocol.
-
Liquid Chromatography (LC): Same as for the Triple Quadrupole protocol.
-
Mass Spectrometry (MS):
-
Ionization: ESI, Positive Mode
-
Acquisition Mode: Full Scan with data-dependent MS/MS (dd-MS²) or Parallel Reaction Monitoring (PRM)
-
Full Scan Range: m/z 100-1000
-
MS Resolution: > 60,000 FWHM
-
MS/MS Resolution: > 15,000 FWHM
-
Collision Type: Higher-energy C-trap Dissociation (HCD)
-
Collision Energy: Normalized collision energy (e.g., 25-35%)
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Mass Spectrometer Comparison Logic
Caption: Logical comparison of mass spectrometer performance attributes.
Conclusion
The selection of a mass spectrometer for the analysis of this compound should be guided by the specific goals of the study. For routine bioanalysis where high throughput and the lowest detection limits are paramount, a Triple Quadrupole mass spectrometer remains the instrument of choice. When increased selectivity is required to overcome complex matrix interferences, or when there is a need for retrospective data analysis and the identification of unknown metabolites, Q-TOF and Orbitrap platforms are excellent alternatives. Recent advancements in high-resolution mass spectrometry have narrowed the sensitivity gap, making them increasingly viable for quantitative studies that were traditionally the domain of triple quadrupoles. Ultimately, the protocols and performance data presented in this guide provide a foundation for method development and instrument selection in the analysis of this compound.
Safety Operating Guide
Navigating the Safe Disposal of Megestrol-d5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Megestrol-d5, a deuterated form of Megestrol acetate. Adherence to these guidelines is critical due to the potential hazards associated with this compound, including its classification as a suspected carcinogen and reproductive toxicant.[1][2][3]
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure through skin contact, inhalation, or ingestion.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated.[4] | To prevent inhalation of airborne particles. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[2]
II. Step-by-Step Disposal Procedure
The preferred method for the disposal of unused or expired this compound is through a certified hazardous waste disposal program or a drug take-back program.[6][7] If these options are not available, the following procedure, adapted from general guidelines for pharmaceutical waste, should be followed.[8]
Experimental Protocol for In-House Deactivation and Disposal:
This protocol is intended for small quantities of this compound typically found in a research setting.
-
Segregation: Isolate the this compound waste from other laboratory waste streams.
-
Deactivation (for non-flushable waste):
-
Do not crush tablets or capsules to avoid generating dust.[8]
-
For solid forms, dissolve in a minimal amount of a suitable solvent (e.g., water or rubbing alcohol).[6]
-
Mix the dissolved or liquid this compound with an inert and undesirable substance such as cat litter, used coffee grounds, or dirt.[6][8] This makes the mixture unappealing to prevent accidental ingestion.
-
-
Containment:
-
Labeling:
-
Clearly label the container as "Deactivated Pharmaceutical Waste" and include the name "this compound."
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Contain Spill: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[4] For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Clean Area: Clean the spill area with soap and water.[9]
-
Dispose of Cleanup Materials: Place all contaminated materials, including PPE, into a sealed container and dispose of it as hazardous waste according to local, state, and federal regulations.[1][4]
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations for pharmaceutical waste disposal.
References
- 1. paipharma.com [paipharma.com]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Medicine: Proper Disposal [nationwidechildrens.org]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Essential Safety and Logistical Information for Handling Megestrol-d5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Megestrol-d5 is paramount. This guide provides essential, step-by-step procedural information to minimize exposure risk and ensure laboratory safety. Megestrol acetate, the parent compound of this compound, is classified as a hazardous drug, suspected of causing cancer and having reproductive toxicity.[1][2][3] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to hazardous compounds. When handling this compound, the following PPE is required.[4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated, powder-free gloves.[4][5] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[4] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[5][6] |
| Body Protection | Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4] |
| Eye and Face Protection | Goggles and Face Shield | Chemical safety goggles are required.[1] A face shield should be worn in addition to goggles when there is a risk of splashes.[6][7] |
| Respiratory Protection | Respirator | An N95 or higher-level respirator is necessary to protect against airborne particles, especially during procedures that may generate dust or aerosols.[5][8] |
| Head and Shoe Covers | Head and Shoe Covers | Disposable head, hair, and shoe covers are required to prevent contamination.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is critical for safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.[1][3]
-
Recommended storage is at room temperature, between 20°C to 25°C (68°F to 77°F), protected from excessive heat.[9]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[6]
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing the compound, use a dedicated and calibrated scale within the containment enclosure.
-
To prepare solutions, slowly add the solvent to the powder to avoid generating dust.
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
3. Spills and Emergency Procedures:
-
In case of a spill, immediately alert personnel in the area.
-
Wear appropriate PPE, including a respirator, before cleaning the spill.
-
Use a spill kit designed for hazardous drugs to absorb and contain the spill.[10]
-
Clean the area with a deactivating agent, followed by a cleaning agent, and then water.
-
In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[11] In case of eye contact, flush with water for at least 15 minutes and seek medical attention.[11][12]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, must be considered hazardous waste.[11]
2. Waste Collection:
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for collecting this compound waste.
-
Do not dispose of any this compound waste in the regular trash or down the drain.[13]
3. Final Disposal:
-
Dispose of all this compound waste through a licensed hazardous waste disposal company.[11]
-
The waste may be incinerated in a facility equipped with an afterburner and scrubber to ensure complete destruction of the compound.[11]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[14]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. paipharma.com [paipharma.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
